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  • Product: Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate
  • CAS: 1251022-83-9

Core Science & Biosynthesis

Foundational

Technical Guide: Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate

The following is an in-depth technical guide on Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate (CAS 1251022-83-9), structured for researchers and drug development professionals. CAS: 1251022-83-9 | Formula: C₁₃H₂₄N₂O...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate (CAS 1251022-83-9), structured for researchers and drug development professionals.

CAS: 1251022-83-9 | Formula: C₁₃H₂₄N₂O₂ | MW: 240.34 g/mol [1]

Executive Summary: The Rise of the 7-Membered Spirocycle

In modern medicinal chemistry, the "escape from flatland" is driven by the need for higher


 (fraction of sp3-hybridized carbons) to improve solubility and metabolic stability.[1] While spiro[3.3]heptanes and spiro[3.5]nonanes have become staples in library synthesis, the spiro[3.6]decane  system represents a frontier scaffold.[1]

Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate is a critical intermediate that combines a rigid, strained azetidine ring (4-membered) with a flexible, lipophilic azepane ring (7-membered).[1] This unique "rigid-flexible" duality allows for precise vector positioning of pharmacophores while modulating hydrodynamic volume, making it an ideal scaffold for GPCR ligands (e.g., GLP-1 agonists) and Kinase inhibitors (e.g., LATS1/2).[1]

Chemical Profile & Structural Logic[1][2]

Nomenclature and Numbering

The "2,5-diazaspiro[3.6]decane" nomenclature defines the precise location of the nitrogen atoms relative to the spiro-quaternary carbon.[1]

  • Position 2 (Azetidine): Located in the 4-membered ring, beta to the spiro center.[1] This nitrogen is protected by the Tert-butoxycarbonyl (Boc) group in this CAS entry.[1]

  • Position 5 (Azepane): Located in the 7-membered ring, adjacent (alpha) to the spiro center.[1] This positioning creates a local gem-diamine-like environment but separated by the spiro carbon, influencing basicity and pKa.[1]

PropertyValueNote
CAS Registry Number 1251022-83-9
Molecular Weight 240.34
Exact Mass 240.1838
ClogP ~1.8 - 2.2Predicted; highly dependent on conformation.[1]
pKa (Calculated) ~9.5 - 10.5For the free secondary amine (N5).[1]
Physical State Solid / Low-melting solidOften supplied as a waxy solid or viscous oil.[1]
Storage 2-8°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen.
Conformational Dynamics

Unlike the rigid spiro[3.3] system, the [3.6] system exhibits ring puckering in the azepane moiety.[1] The 7-membered ring can adopt twist-chair or twist-boat conformations, allowing the N5-substituent to sample a larger volume of chemical space.[1] This "induced fit" capability is advantageous for binding to flexible pockets in enzymes like DYRK1A or LATS1/2 [1, 2].[1]

Synthetic Pathways

The synthesis of 2,5-diazaspiro[3.6]decane systems is non-trivial due to the thermodynamic challenge of closing a 7-membered ring.[1] The most robust industrial route involves Ring Expansion of a spiro[3.5] precursor.[1]

The Ring Expansion Strategy (Schmidt/Beckmann)

This protocol utilizes a commercially available spiro[3.5] ketone to generate the [3.6] lactam, which is subsequently reduced.[1] This method ensures the correct regiochemistry (N adjacent to spiro center).[1]

Step-by-Step Protocol:
  • Precursor Selection: Start with Tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate .[1]

  • Ring Expansion (Beckmann Rearrangement):

    • Treat the ketone with hydroxylamine hydrochloride (

      
      ) and sodium acetate in ethanol to form the oxime.[1]
      
    • Activate the oxime (e.g., with Tosyl chloride or Thionyl chloride) to induce rearrangement.[1]

    • Result: Formation of the 7-membered lactam (2-oxo-azepane derivative).[1] The nitrogen inserts adjacent to the quaternary carbon due to migratory aptitude.

  • Lactam Reduction:

    • Dissolve the lactam in anhydrous THF.

    • Add Lithium Aluminum Hydride (

      
      ) or Borane-THF complex (
      
      
      
      ) at 0°C.[1]
    • Reflux for 4-12 hours to fully reduce the carbonyl to the methylene.[1]

  • Workup:

    • Fieser workup (Water, 15% NaOH, Water) to quench aluminum salts.[1]

    • Filter and concentrate to yield the secondary amine: Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate .[1]

Visualization of Synthesis Logic

Synthesis Fig 1. Ring Expansion Strategy for Synthesis of 2,5-Diazaspiro[3.6]decane Start Spiro[3.5] Ketone (N-Boc-2-azaspiro[3.5]nonan-6-one) Oxime Oxime Intermediate Start->Oxime NH2OH·HCl NaOAc Lactam Spiro[3.6] Lactam (Ring Expansion) Oxime->Lactam Beckmann Rearrangement (TsCl, NaOH) Final CAS 1251022-83-9 (2,5-diazaspiro[3.6]decane) Lactam->Final Reduction (LiAlH4 or BH3)

Caption: Synthesis via Beckmann rearrangement allows controlled expansion from the accessible 6-ring to the 7-ring scaffold.[1]

Applications in Drug Discovery[1]

Kinase Inhibition (LATS1/2 & DYRK1A)

The spiro[3.6] scaffold has been cited in patent literature for inhibitors of LATS1/2 (Large Tumor Suppressor kinase) and DYRK1A [3, 4].[1]

  • Mechanism: The azetidine nitrogen (N2) is often used as the attachment point to the kinase hinge-binding motif (via the Boc-deprotected amine), while the azepane nitrogen (N5) projects a solubilizing group or "tail" into the solvent-exposed region.[1]

  • Advantage: The 7-membered ring provides a unique angle of exit (

    
     vs 
    
    
    
    for piperazines), potentially picking up novel H-bond interactions in the ribose binding pocket.[1]
GLP-1 Agonists

Recent patents (e.g., WO2022052958) highlight the use of spiro-heterocycles, including 2,5-diazaspiro[3.6]decane, as core linkers in oral GLP-1 receptor agonists [5].[1] The scaffold serves as a rigid spacer that orients the effector domains while improving oral bioavailability compared to flexible alkyl chains.[1]

Handling & Stability Protocols

Deprotection (Boc Removal)

To utilize the N2 position, the Boc group must be removed.[1]

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Caution: The resulting diamine salt is highly polar.

  • Purification: Avoid aqueous extraction if possible; precipitate the salt with diethyl ether. If free-basing is required, use SCX-2 solid-phase extraction columns to trap the amine and elute with

    
    /MeOH.[1]
    
Storage[1]
  • Hygroscopicity: The free base (N5) is prone to absorbing atmospheric

    
     to form carbamates.[1] Store strictly in sealed vials under argon.
    
  • Stability: Stable at room temperature for weeks if protected (Boc). Long-term storage should be at -20°C.[1]

References

  • Hiesinger, K., et al. (2021).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.[1] Link[1]

  • Zheng, Y., & Tice, C. M. (2016).[1] "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery, 11(9), 831-840.[1]

  • Genentech, Inc. (2022).[1][2] "2,8-Diazaspiro[4.5]decane compounds as LATS1/2 Inhibitors." WO2022253341A1.[2] Link

  • BenchChem. (2025).[1] "The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry." Technical Whitepaper.

  • Novo Nordisk/Eli Lilly. (2022).[1] "Heterocyclic GLP-1 Agonists."[1] WO2022052958A1. Link

Sources

Foundational

A Comparative Technical Guide to 2,5-Diazaspiro[3.6]decane and 2,7-diazaspiro[3.6]decane for Drug Discovery Professionals

Abstract Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a route to novel chemical space with enhanced three-dimensional character.[1][2] The diazaspiro[3.6]decane framework, which inc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a route to novel chemical space with enhanced three-dimensional character.[1][2] The diazaspiro[3.6]decane framework, which incorporates a strained azetidine ring and a flexible cycloheptane ring, presents a unique and underexplored scaffold for the development of new therapeutic agents. This guide provides an in-depth technical comparison of two key isomers: 2,5-diazaspiro[3.6]decane and 2,7-diazaspiro[3.6]decane. We will explore the nuances of their synthesis, structural properties, and predicted reactivity profiles to empower researchers in their drug design and development endeavors.

Introduction: The Strategic Value of Diazaspiro[3.6]decane Scaffolds

The incorporation of spirocyclic systems into drug candidates can significantly improve their physicochemical properties, such as solubility and metabolic stability, while providing a rigid and defined orientation of substituents in three-dimensional space.[1] The diazaspiro[3.6]decane core, in particular, combines the unique chemical reactivity of a strained four-membered azetidine ring with the conformational flexibility of a seven-membered cycloheptane ring. This juxtaposition offers a rich playground for medicinal chemists to explore novel protein-ligand interactions.

The isomeric placement of the second nitrogen atom, at either the 5- or 7-position of the cycloheptane ring, gives rise to two distinct scaffolds, 2,5-diazaspiro[3.6]decane and 2,7-diazaspiro[3.6]decane, each with its own stereoelectronic properties and synthetic challenges. Understanding these differences is paramount for the rational design of novel therapeutics.

Structural Elucidation and Comparative Analysis

The fundamental difference between 2,5-diazaspiro[3.6]decane and 2,7-diazaspiro[3.6]decane lies in the placement of the second nitrogen atom within the cycloheptane ring relative to the spirocyclic azetidine. This seemingly subtle change has profound implications for the molecule's overall shape, basicity, and synthetic accessibility.

Figure 1: Comparative structures of 2,5-diazaspiro[3.6]decane and 2,7-diazaspiro[3.6]decane.

Conformational Analysis

The cycloheptane ring is known for its conformational flexibility, adopting several low-energy conformations such as the chair and boat forms.[2] The presence of the spiro-fused azetidine ring and the additional nitrogen heteroatom will significantly influence the conformational landscape of these molecules.

  • 2,5-Diazaspiro[3.6]decane: The proximity of the second nitrogen to the spiro center is likely to result in a more constrained cycloheptane ring conformation due to dipole-dipole interactions and potential transannular interactions. This may lead to a more rigid and predictable three-dimensional structure.

  • 2,7-Diazaspiro[3.6]decane: With the second nitrogen atom further from the spirocyclic core, the cycloheptane ring in this isomer is expected to exhibit greater conformational flexibility, more closely resembling an unsubstituted cycloheptane.

A thorough conformational analysis using computational methods, such as density functional theory (DFT), would be invaluable for predicting the low-energy conformations of these isomers and understanding their preferred shapes in solution.[3]

Spectroscopic Properties (Predicted)

While experimental data for these specific isomers is scarce, we can predict their characteristic NMR signals based on the known chemical shifts of azetidines and cycloheptylamines.

Isomer Predicted ¹H NMR Key Signals (ppm) Predicted ¹³C NMR Key Signals (ppm)
2,5-Diazaspiro[3.6]decane Azetidine protons (CH₂) adjacent to N: ~2.5-3.5 ppm. Cycloheptane protons adjacent to N: ~2.5-3.0 ppm.Spiro carbon: ~50-60 ppm. Azetidine carbons: ~40-50 ppm. Cycloheptane carbons adjacent to N: ~50-60 ppm.
2,7-Diazaspiro[3.6]decane Azetidine protons (CH₂) adjacent to N: ~2.5-3.5 ppm. Cycloheptane protons adjacent to N: ~2.5-3.0 ppm.Spiro carbon: ~50-60 ppm. Azetidine carbons: ~40-50 ppm. Cycloheptane carbons adjacent to N: ~45-55 ppm.

Note: These are estimated chemical shift ranges and will be influenced by the solvent and any substituents present. The broader ranges for NH protons are typical due to their concentration and temperature dependence.[4]

Synthetic Strategies: A Comparative Outlook

The synthesis of spirocyclic azetidines can be challenging due to the inherent ring strain of the four-membered ring.[5][6] The construction of the diazaspiro[3.6]decane core would likely involve a multi-step sequence, with the key challenge being the formation of the spirocyclic junction.

G cluster_0 Proposed Synthesis of 2,5-Diazaspiro[3.6]decane cluster_1 Proposed Synthesis of 2,7-Diazaspiro[3.6]decane A Cycloheptanone Derivative B Key Intermediate with Azetidine Precursor A->B Multi-step functionalization C Intramolecular Cyclization B->C Ring closure D 2,5-Diazaspiro[3.6]decane C->D E Substituted Cycloheptanone F Intermediate with Amino and Azetidine Precursors E->F Sequential functionalization G Spirocyclization F->G Ring formation H 2,7-Diazaspiro[3.6]decane G->H

Figure 2: Conceptual synthetic workflows for the diazaspiro[3.6]decane isomers.

Proposed Synthetic Approach for 2,5-Diazaspiro[3.6]decane

A plausible route to the 2,5-isomer could involve the construction of a suitably functionalized cycloheptanone precursor, followed by the formation of the azetidine ring. One can envision a strategy starting from a protected 4-aminocycloheptanone.

Protocol: Hypothetical Synthesis of N,N'-di-Boc-2,5-diazaspiro[3.6]decane

  • Step 1: Synthesis of a Key Intermediate. A multi-step synthesis starting from a commercially available cycloheptanone derivative to install an amino group and a precursor for the azetidine ring at the desired positions.

  • Step 2: Azetidine Ring Formation. An intramolecular cyclization reaction, potentially via a reductive amination or a nucleophilic substitution, to form the strained four-membered ring.[7]

  • Step 3: Protection and Purification. Protection of the secondary amine functionalities with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to facilitate purification and further functionalization.

Proposed Synthetic Approach for 2,7-Diazaspiro[3.6]decane

The synthesis of the 2,7-isomer would necessitate a different arrangement of functional groups on the cycloheptanone starting material. The greater separation of the nitrogen atoms might allow for a more convergent synthetic strategy.

Protocol: Hypothetical Synthesis of N,N'-di-Boc-2,7-diazaspiro[3.6]decane

  • Step 1: Preparation of a Functionalized Cycloheptanone. Synthesis of a cycloheptanone derivative bearing precursors for both the azetidine ring and the second amine at the 2- and 4-positions relative to the carbonyl group.

  • Step 2: Spiro-azetidine Formation. A key spirocyclization step, possibly involving an intramolecular reaction of an amino alcohol derivative.

  • Step 3: Introduction of the Second Nitrogen. Conversion of a suitable functional group to the second amine.

  • Step 4: Protection and Purification. Similar to the 2,5-isomer, protection of the amines would be crucial for handling and subsequent reactions.

Reactivity and Functionalization: Exploiting Isomeric Differences

The reactivity of the diazaspiro[3.6]decanes will be largely dictated by the nucleophilicity of the nitrogen atoms and the strain of the azetidine ring.

Basicity and Nucleophilicity

Both isomers possess two secondary amine functionalities, which are expected to be basic and nucleophilic.[8] However, the electronic environment of the nitrogen atoms differs between the two isomers.

  • 2,5-Diazaspiro[3.6]decane: The nitrogen atom at the 5-position is a simple secondary amine within a seven-membered ring. The nitrogen of the azetidine ring (at the 2-position) will have its basicity influenced by the ring strain.

  • 2,7-Diazaspiro[3.6]decane: Both nitrogen atoms are part of the cycloheptane ring, but their differing proximity to the spiro center will likely result in subtle differences in their pKa values.

These differences in basicity can be exploited for selective functionalization under carefully controlled reaction conditions.

Ring-Opening Reactions of the Azetidine Moiety

Azetidines are susceptible to ring-opening reactions under certain conditions due to their inherent ring strain.[9] This reactivity can be a powerful tool for further molecular elaboration. The diazaspiro[3.6]decane core could potentially undergo nucleophilic ring-opening of the azetidine ring, providing access to a diverse range of functionalized cycloheptylamines.

G A Diazaspiro[3.6]decane B Functionalized Cycloheptylamine A->B Azetidine Ring Opening (e.g., with nucleophiles)

Figure 3: General representation of the azetidine ring-opening reaction.

Applications in Drug Discovery

The unique three-dimensional structures and differential reactivity of the 2,5- and 2,7-diazaspiro[3.6]decane isomers make them attractive scaffolds for a variety of therapeutic targets. Their ability to present substituents in well-defined spatial orientations can lead to enhanced potency and selectivity. Potential applications include their use as novel cores for CNS agents, kinase inhibitors, and protein-protein interaction modulators. The differential placement of the nitrogen atoms allows for the fine-tuning of properties such as membrane permeability and target engagement.

Conclusion

While direct experimental comparisons of 2,5-diazaspiro[3.6]decane and 2,7-diazaspiro[3.6]decane are not yet available in the literature, this guide has provided a comprehensive overview of their predicted structural and reactive properties based on established chemical principles. The key differentiators are the conformational flexibility of the cycloheptane ring and the electronic environment of the nitrogen atoms. These differences offer a wealth of opportunities for medicinal chemists to design and synthesize novel drug candidates with tailored properties. Further experimental and computational studies are warranted to fully unlock the potential of these intriguing diazaspirocyclic scaffolds.

References

  • Aggarwal, V. K., et al. (2019). Synthesis of azetidines by strain-release homologation of azabicyclo[1.1.0]butanes.
  • Kürti, L., et al. (2019). Ti(IV)-mediated coupling to synthesize spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents.
  • Mykhailiuk, P. K. (2021). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery.
  • Ambeed. (n.d.). Reactions of Azetidines.
  • MDPI. (2022). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 27(15), 5028.
  • J. Chem. Soc., Perkin Trans. 2. (1976). Conformational analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234.
  • ResearchGate. (n.d.). NMR Spectroscopy Data (500 MHz, CDCl3) of compounds 2-5.
  • University of Wisconsin. (n.d.). Cahn-Ingold-Prelog Rules: Spiro Compounds. Retrieved from University of Wisconsin Chemistry Department.
  • J. Chem. Soc., Perkin Trans. 2. (1976). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • MDPI. (2022). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 27(3), 789.
  • Journal of Medicinal Chemistry. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(17), 7899-7913.
  • European Journal of Medicinal Chemistry. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • ResearchGate. (2022). Skeleton-Reorganizing Coupling Reactions of Cycloheptatriene and Cycloalkenones with Amines.
  • Semantic Scholar. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories.
  • Wipf, P. (n.d.). Organic Chemistry 2 Amines.
  • Journal of the American Chemical Society. (1967). Conformations of cycloheptane. Journal of the American Chemical Society, 89(11), 2411-2422.
  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
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  • ChemRxiv. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
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  • Molecules. (2020). Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening. Molecules, 25(22), 5348.
  • SciSpace. (n.d.). a one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[10][10]undecane. Retrieved from SciSpace.

  • OpenStax. (2022). 24.7 Reactions of Amines.
  • DTIC. (2006). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide.
  • MDPI. (2022). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Molecules, 27(4), 1345.
  • MDPI. (2022). Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest. Molecules, 27(22), 7890.
  • PubMed. (1985). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 28(10), 1533-1536.
  • Magnetic Resonance in Chemistry. (1993). 13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry, 31(1), 86-88.
  • Michigan State University. (n.d.). Proton NMR Table.
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Exploratory

A Technical Guide to the Nomenclature and Synonyms of N-Boc-Protected Diazaspiroalkanes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Diazaspiroalkanes in Modern Drug Discovery Diazaspiroalkanes are a fascinating and increasingly important class of saturated heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Diazaspiroalkanes in Modern Drug Discovery

Diazaspiroalkanes are a fascinating and increasingly important class of saturated heterocyclic compounds. Their rigid, three-dimensional structures make them valuable scaffolds in medicinal chemistry, often serving as bioisosteres for more common ring systems like piperazine. By introducing conformational constraint, diazaspiro cores can lead to improved selectivity, metabolic stability, and pharmacokinetic properties of drug candidates.

One of the most common ways to utilize these building blocks in multi-step organic synthesis is by employing a protecting group strategy. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for one of the nitrogen atoms in the diazaspiro system. This allows for selective functionalization of the other nitrogen atom. The resulting N-Boc-protected diazaspiroalkanes are key intermediates in the synthesis of a wide range of biologically active molecules.

This guide will provide an in-depth look at the nomenclature and common synonyms for these valuable compounds, with a focus on providing clarity and practical understanding for researchers in the field.

Deconstructing the Name: Systematic Nomenclature of N-Boc-Protected Diazaspiroalkanes

The systematic name, assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC), provides a precise and unambiguous description of the molecule's structure. Let's break down the components of a name like "tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate":

  • tert-butyl...carboxylate : This part of the name describes the Boc protecting group. It is an ester of carbamic acid, where the "tert-butyl" group is attached to the oxygen of the carboxylate.

  • 2,5-diaza... : This indicates that there are two nitrogen atoms ("diaza") in the core spirocyclic structure, located at positions 2 and 5.

  • spiro[...] : This signifies a spiro compound, where two rings are joined by a single common atom.

  • [3.6] : These numbers, enclosed in square brackets, define the number of carbon atoms in each ring, starting from the smaller ring and not including the spiro atom. So, in this hypothetical example, one ring has 3 carbon atoms and the other has 6.

  • decane : This specifies the total number of atoms in the spirocyclic system (3 + 6 + 1 spiro atom = 10), making it a decane.

  • -2-carboxylate : This indicates that the tert-butyl carboxylate group is attached to the nitrogen atom at position 2 of the diazaspiro[3.6]decane scaffold.

The following diagram illustrates the relationship between these components:

cluster_Boc Boc Group cluster_scaffold Diazaspiroalkane Scaffold tert-butyl tert-butyl carboxylate carboxylate tert-butyl->carboxylate ester of 2,5-diaza 2,5-diaza carboxylate->2,5-diaza attached at position 2 spiro[3.6]decane spiro[3.6]decane 2,5-diaza->spiro[3.6]decane modifies Full_Name tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate cluster_workflow Boc Deprotection Workflow Start N-Boc-diazaspiroalkane Dissolve Dissolve in Solvent (e.g., DCM) Start->Dissolve Acidify Add Strong Acid (e.g., TFA or HCl) Dissolve->Acidify Monitor Monitor by TLC/LC-MS Acidify->Monitor Monitor->Acidify Incomplete Workup Solvent Removal/ Work-up Monitor->Workup Reaction Complete Purify Purification Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Deprotected Diazaspiroalkane Salt Characterize->End

Foundational

A Technical Guide to High-Purity 2,5-Diazaspiro[3.6]decane for Research and Development

For researchers, scientists, and drug development professionals, the structural integrity and purity of molecular scaffolds are paramount. This guide provides an in-depth technical overview of 2,5-diazaspiro[3.6]decane,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of molecular scaffolds are paramount. This guide provides an in-depth technical overview of 2,5-diazaspiro[3.6]decane, a unique spirocyclic diamine with significant potential in medicinal chemistry and materials science. Due to its specific stereochemistry and the importance of isomeric purity, this document will focus on the sourcing, synthesis, and rigorous quality control of high-purity 2,5-diazaspiro[3.6]decane.

Introduction: The Significance of 2,5-Diazaspiro[3.6]decane

Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in drug discovery. Their rigid, three-dimensional structures offer distinct advantages over more flexible aliphatic or aromatic systems, including the potential for enhanced binding affinity and selectivity to biological targets. Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, and the introduction of a spirocyclic framework can lead to novel intellectual property and improved pharmacokinetic profiles.

2,5-diazaspiro[3.6]decane, with its azetidine and cycloheptane rings fused at a quaternary carbon, presents a unique scaffold for the exploration of new chemical space. Its two secondary amine functionalities provide versatile handles for further chemical modification, making it a valuable building block for the synthesis of compound libraries for high-throughput screening.

Commercial Availability: The Landscape of Custom Synthesis

A thorough survey of major chemical suppliers reveals that high-purity 2,5-diazaspiro[3.6]decane is not a readily available catalog item. While its constitutional isomer, 2,6-diazaspiro[3.6]decane, and other related diazaspiro compounds are commercially available, the specific 2,5-isomer typically requires custom synthesis. This underscores the novelty of this scaffold and the need for a reliable synthetic and purification strategy.

For research and development programs requiring this unique building block, partnering with a reputable custom synthesis provider is the most viable procurement strategy. Several companies specialize in the synthesis of novel heterocyclic compounds and building blocks for the pharmaceutical and biotechnology industries.

Table 1: Representative Custom Synthesis Providers

CompanyServices OfferedWebsite
1Click ChemistryCustom synthesis of heterocyclic building blocks, organic building blocks, and fluorinated compounds.[Link][1]
Otava ChemicalsCustom synthesis of organic molecules, design and synthesis of fluorescent dyes, and expertise in heterocyclic compounds.[Link][2]
BOC SciencesComprehensive building block synthesis services, including heterocyclic and fluorine-containing compounds.[3]
Frontier Specialty ChemicalsSynthesis of a wide range of chemical building blocks, including polysubstituted aromatics and functionalized heterocycles.[Link][4]
Atlanchim PharmaFee-for-service custom synthesis with expertise in reproducing synthetic pathways from literature and patents.[Link][5]

When engaging a custom synthesis provider, it is crucial to establish a clear set of purity specifications and to agree upon the analytical methods that will be used to validate the final product.

Proposed Synthetic Strategy: A Pathway to High-Purity 2,5-Diazaspiro[3.6]decane

Synthetic Workflow for 2,5-Diazaspiro[3.6]decane cluster_0 Key Transformations A Cycloheptanone C Spiro-amino nitrile intermediate A->C Strecker Reaction (e.g., KCN, NH4Cl) B 1-Amino-1-cyanocyclohexane (or similar precursor) B->C Alternative Starting Material D Spiro-diamine precursor C->D Reduction of Nitrile (e.g., LiAlH4 or catalytic hydrogenation) E N,N'-Protected spiro-diamine D->E Protection (e.g., Boc2O, Cbz-Cl) F 2,5-Diazaspiro[3.6]decane E->F Deprotection (e.g., TFA, H2/Pd-C)

Caption: Proposed synthetic workflow for 2,5-diazaspiro[3.6]decane.

Step-by-Step Methodology

Step 1: Synthesis of a Spiro-Amino Nitrile Intermediate

A common approach to spirocyclic amines is through a Strecker reaction or a related cyanation method.

  • Protocol:

    • To a stirred solution of cycloheptanone in a suitable solvent (e.g., methanol or ethanol), add a solution of potassium cyanide and ammonium chloride in water.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spiro-amino nitrile.

  • Expertise & Experience: The choice of cyanide source and reaction conditions can be critical to optimize the yield and minimize the formation of byproducts. The use of a biphasic system can sometimes improve reaction efficiency.

Step 2: Reduction of the Nitrile to the Diamine

The nitrile group is then reduced to a primary amine, and the existing amine is carried through the reaction.

  • Protocol:

    • Carefully add the crude spiro-amino nitrile to a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

    • Reflux the reaction mixture for several hours. Monitor the reaction by TLC or GC-MS.

    • After completion, cautiously quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting aluminum salts and wash thoroughly with the ethereal solvent.

    • Dry the combined organic filtrates and concentrate under reduced pressure to obtain the crude spiro-diamine precursor.

  • Expertise & Experience: Catalytic hydrogenation (e.g., using Raney nickel or a rhodium catalyst) can be an alternative to LiAlH₄ reduction, potentially offering a safer and more scalable process. The choice of catalyst and conditions will depend on the substrate and desired selectivity.

Step 3: Protection of the Amine Functionalities

To facilitate purification and prevent side reactions in subsequent steps, the diamine is often protected.

  • Protocol:

    • Dissolve the crude spiro-diamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a base (e.g., triethylamine or diisopropylethylamine) followed by the protecting group reagent (e.g., di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl)).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • Purify the N,N'-diprotected spiro-diamine by column chromatography on silica gel.

  • Expertise & Experience: The choice of protecting group is critical and will depend on the planned subsequent reactions and the desired deprotection conditions. Boc and Cbz are common choices offering orthogonal deprotection strategies if needed.

Step 4: Deprotection to Yield 2,5-Diazaspiro[3.6]decane

The final step is the removal of the protecting groups to yield the target compound.

  • Protocol (for Boc protection):

    • Dissolve the purified N,N'-di-Boc-2,5-diazaspiro[3.6]decane in a suitable solvent such as dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12.

    • Extract the free diamine with an organic solvent, dry the organic layer, and concentrate to yield 2,5-diazaspiro[3.6]decane.

  • Trustworthiness: This multi-step synthesis with a final purification of a protected intermediate followed by a clean deprotection step is a robust strategy to ensure the high purity of the final product.

Quality Control and Purity Validation: A Self-Validating System

Ensuring the high purity of 2,5-diazaspiro[3.6]decane is critical for its application in drug discovery and other sensitive research areas. A comprehensive set of analytical techniques should be employed to confirm the identity and purity of the synthesized material.

Quality_Control_Workflow Start Synthesized 2,5-Diazaspiro[3.6]decane HPLC HPLC-UV/MS (Purity & Identity) Start->HPLC GC_MS GC-MS (Volatile Impurities & Identity) Start->GC_MS NMR 1H & 13C NMR (Structural Confirmation) Start->NMR Elemental Elemental Analysis (CHN Confirmation) Start->Elemental Decision Purity ≥ 98%? HPLC->Decision GC_MS->Decision NMR->Decision Elemental->Decision Pass Release for Use Decision->Pass Yes Fail Repurification Decision->Fail No Fail->HPLC Re-analyze after purification

Caption: A comprehensive quality control workflow for high-purity 2,5-diazaspiro[3.6]decane.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile organic compounds. For a diamine like 2,5-diazaspiro[3.6]decane, reversed-phase HPLC with mass spectrometric detection (LC-MS) is highly recommended.

  • Protocol:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating polar amines.

    • Gradient: A typical gradient might start with a low percentage of organic solvent (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) can be used, but mass spectrometric (MS) detection is superior for positive identification and sensitivity.

    • Purity Calculation: Purity is determined by the area percentage of the main peak in the chromatogram.

  • Trustworthiness: The combination of retention time from HPLC and the mass-to-charge ratio from MS provides a high degree of confidence in both the identity and purity of the compound.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or low molecular weight byproducts.

  • Protocol:

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally suitable for amine analysis.

    • Injector: A split/splitless injector is standard. A split injection is often used for purity analysis.

    • Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) is used to elute a wide range of compounds.

    • Detection: Mass spectrometry provides definitive identification of eluted compounds by comparing their mass spectra to a library (e.g., NIST).

    • Expertise & Experience: Amines can sometimes exhibit poor peak shape in GC. Derivatization with reagents like trifluoroacetic anhydride can improve chromatography if necessary.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • Protocol:

    • Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.

    • ¹H NMR: The proton NMR spectrum will show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will indicate the number of different types of carbon atoms in the molecule. The chemical shift of the spiro carbon will be a key diagnostic signal.

    • 2D NMR: For complete structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish the connectivity of the entire molecule.[8]

  • Authoritative Grounding: The chemical shifts and coupling constants observed in the NMR spectra must be consistent with the proposed structure of 2,5-diazaspiro[3.6]decane.

Mass Spectrometry (MS)

In addition to LC-MS and GC-MS, direct infusion high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

  • Protocol:

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like diamines, and will typically produce the protonated molecular ion [M+H]⁺.

    • Analysis: The mass analyzer should be capable of high resolution (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass of the molecular ion.

    • Elemental Composition: The measured accurate mass is used to calculate the elemental composition, which should match the theoretical composition of C₈H₁₆N₂.

  • Expertise & Experience: The fragmentation pattern observed in the MS/MS spectrum of the [M+H]⁺ ion can provide further structural confirmation. For cyclic amines, fragmentation often involves ring-opening followed by the loss of small neutral molecules.[9][10]

Elemental Analysis

Elemental analysis provides a fundamental measure of the purity of a compound by determining the percentage of carbon, hydrogen, and nitrogen.

  • Protocol:

    • A small, precisely weighed sample is combusted in a specialized instrument.

    • The resulting gases (CO₂, H₂O, and N₂) are quantified.

    • The experimental percentages of C, H, and N are compared to the theoretical values for C₈H₁₆N₂.

  • Trustworthiness: The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample.[11]

Table 2: Summary of Quality Control Specifications

Analytical MethodSpecificationPurpose
HPLC-UV/MSPurity ≥ 98% (area %); [M+H]⁺ matches theoretical massQuantify purity and confirm molecular weight
GC-MSNo significant volatile impurities detectedIdentify and quantify residual solvents and volatile byproducts
¹H and ¹³C NMRSpectra consistent with the proposed structureUnambiguous structural confirmation
HRMSMeasured mass within 5 ppm of theoretical massConfirm elemental composition
Elemental AnalysisC, H, N values within ±0.4% of theoretical valuesConfirm elemental composition and purity

Conclusion

High-purity 2,5-diazaspiro[3.6]decane is a valuable and novel building block for drug discovery and materials science. Due to its limited commercial availability, custom synthesis is the primary route for its procurement. A well-designed synthetic strategy, coupled with a rigorous and multi-faceted quality control program, is essential to ensure the identity, purity, and integrity of this important research chemical. By following the principles and protocols outlined in this guide, researchers can confidently obtain and utilize high-purity 2,5-diazaspiro[3.6]decane in their R&D programs, paving the way for new discoveries and innovations.

References

  • 1Click Chemistry. Custom Synthesis Services. [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • Frontier Specialty Chemicals. Building Blocks. [Link]

  • The Benefits of Custom Synthesis of Building Blocks for Drug Discovery. (2025). Pharma's Almanac. [Link]

  • ResearchGate. Different fragments observed in MS/MS of the m/z 227 cyclic dimers... [Link]

  • JoVE. Video: Mass Spectrometry of Amines. (2023). [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Study Explores Thin-Film Extraction of Biogenic Amines via HPLC-MS/MS. (2025). Spectroscopy Online. [Link]

  • Atlanchim Pharma. Custom synthesis : fee for service. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. (2025). ResearchGate. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

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Protocols & Analytical Methods

Method

Strategic Deprotection Protocols for Boc-2,5-diazaspiro[3.6]decane Scaffolds

Executive Summary The 2,5-diazaspiro[3.6]decane scaffold represents a high-value pharmacophore in modern medicinal chemistry. By combining a strained azetidine (4-membered) ring with a flexible azepane (7-membered) ring,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-diazaspiro[3.6]decane scaffold represents a high-value pharmacophore in modern medicinal chemistry. By combining a strained azetidine (4-membered) ring with a flexible azepane (7-membered) ring, this spirocycle offers unique vectors for fragment growing and distinct conformational restriction compared to standard piperazines or piperidines.

However, the handling of Boc-2,5-diazaspiro[3.6]decane requires nuance. While the Boc (tert-butyloxycarbonyl) group is a standard amine protector, the "selective" deprotection in this context typically refers to two distinct challenges:

  • Chemoselectivity: Removing the Boc group without degrading the strained azetidine ring or affecting other acid-sensitive moieties (e.g., tert-butyl esters, trityl groups).

  • Orthogonality: Selectively removing Boc in the presence of other amine protecting groups (e.g., Cbz, Fmoc) often found on the secondary nitrogen of the spiro system.

This guide provides three validated protocols ranging from standard acidic cleavage to mild, Lewis-acid-mediated deprotection, ensuring high yields and structural integrity.

Structural Intelligence & Reactivity Profile

Before initiating deprotection, it is critical to understand the specific reactivity of the 2,5-diazaspiro[3.6]decane core.

FeatureN2 Position (Azetidine)N5 Position (Azepane)Implication for Deprotection
Ring Size 4-membered7-memberedAzetidine has significant ring strain (~26 kcal/mol).
Basicity Lower pKa (typically ~9-10)Standard secondary amine (pKa ~10-11)N2 is less liable to protonation than N5, but the ring is more liable to acid-catalyzed opening if nucleophiles are present.
Sterics ConstrainedFlexibleN2-Boc is often more sterically accessible for cleavage than hindered N5 analogs.

Critical Risk: While azetidines are generally stable to TFA, the combination of strong acid + nucleophiles + heat can trigger ring-opening polymerization or solvolysis. The protocols below are designed to mitigate this risk.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal deprotection strategy for your specific substrate.

DeprotectionLogic Start Start: Boc-2,5-diazaspiro[3.6]decane Substrate Q1 Are other acid-sensitive groups present? (e.g., t-Bu esters, Trityl, acetals) Start->Q1 Q3 Is the substrate highly strained or prone to ring opening? Q1->Q3 No MethodC Protocol C: TMSOTf / 2,6-Lutidine (Mild / Chemoselective) Q1->MethodC Yes (Must preserve t-Bu ester) Q2 Is the product water-soluble / amphoteric? MethodA Protocol A: TFA / DCM + Scavengers (Standard) Q2->MethodA No (Lipophilic Product) MethodB Protocol B: 4M HCl in Dioxane (Salt Isolation) Q2->MethodB Yes (Isolate as HCl salt) Q3->Q2 No (Stable Core) Q3->MethodC Yes (Risk of degradation)

Figure 1: Decision matrix for selecting the appropriate deprotection condition based on substrate complexity and product properties.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (TFA/DCM with Scavengers)

Best for: Robust substrates where the free base is desired and no other acid-sensitive groups are present. Mechanism: Acid-catalyzed elimination releasing isobutene and CO2.

Reagents:

  • Trifluoroacetic acid (TFA) (Reagent Grade)

  • Dichloromethane (DCM) (Anhydrous preferred)

  • Triethylsilane (TES) (Scavenger for tert-butyl cations)

Procedure:

  • Dissolution: Dissolve the Boc-protected spirocycle (1.0 equiv) in DCM (concentration 0.1 M).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv).

    • Note: The tert-butyl cation generated during deprotection is an electrophile. If your molecule contains electron-rich aromatics (e.g., indoles, phenols), they will be alkylated without a scavenger. TES traps the cation as isobutane.

  • Acidification: Cool the solution to 0 °C. Add TFA dropwise.

    • Ratio: Standard ratio is 1:1 or 1:2 (TFA:DCM) by volume.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by LCMS (look for [M-100+H]+ mass loss).

  • Workup (Free Base):

    • Concentrate the reaction mixture in vacuo (do not heat above 40 °C).

    • Redissolve residue in DCM.

    • Wash with saturated aqueous NaHCO3 (Caution: Gas evolution!).

    • Dry organic layer over Na2SO4, filter, and concentrate.[1]

Protocol B: The "Isolable Salt" (HCl in Dioxane)

Best for: Scale-up, storage, or when the free amine is water-soluble (making aqueous extraction difficult). Mechanism: Protonation leads to cleavage; product precipitates as the bis-hydrochloride salt.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Commercial solution)

  • Solvent: 1,4-Dioxane or Methanol (if solubility is an issue)

Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv) in a minimal amount of 1,4-dioxane (or dry MeOH).

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.

  • Reaction: Stir at RT for 1–3 hours.

    • Observation: The product often precipitates as a white solid (the hydrochloride salt) as the reaction proceeds.

  • Isolation:

    • If precipitate forms: Filter the solid under inert atmosphere (N2), wash with diethyl ether (Et2O) to remove excess HCl and isobutene byproducts. Dry under vacuum.[2]

    • If no precipitate: Concentrate in vacuo to dryness. Triturate the residue with Et2O/Hexanes to induce solidification.

  • Outcome: Yields the spiro-diamine as a stoichiometric HCl salt (usually x2 HCl), which is highly stable for long-term storage.

Protocol C: The "Soft Touch" (TMSOTf / 2,6-Lutidine)

Best for: Chemoselective deprotection. Use this when you must remove N-Boc in the presence of acid-sensitive groups like tert-butyl esters, trityl groups, or if the spiro-ring is highly functionalized and fragile. Mechanism: Silyl-mediated cleavage. The Lewis acid activates the Boc carbonyl without generating a high concentration of free protons.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,6-Lutidine (Base)

  • DCM (Anhydrous)

Procedure:

  • Setup: Dissolve substrate (1.0 equiv) and 2,6-lutidine (3.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen. Cool to 0 °C.

  • Activation: Dropwise add TMSOTf (2.0 – 3.0 equiv).

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT.

  • Quench: Quench with saturated aqueous NH4Cl or MeOH.

  • Workup: Extract with DCM. The silyl carbamate intermediate is hydrolyzed during the aqueous workup to release the free amine.

Orthogonality: Handling Boc vs. Cbz

In spirocyclic library synthesis, it is common to have N2-Boc / N5-Cbz (or vice versa).

  • To Remove Boc (Keep Cbz): Use Protocol A or Protocol B . The Cbz (benzyloxycarbonyl) group is stable to TFA and HCl/Dioxane under these conditions.

    • Caution: Avoid HBr/Acetic acid, which cleaves Cbz.

  • To Remove Cbz (Keep Boc): Use Hydrogenolysis.[1][2][3]

    • Conditions: H2 (1 atm), 10% Pd/C, MeOH, RT, 2 hours.

    • Note: Boc is completely stable to catalytic hydrogenation.

QC & Troubleshooting

ObservationDiagnosisSolution
Incomplete Deprotection Steric hindrance at N2 or N5.Increase acid concentration (neat TFA) or switch to Protocol B (HCl is smaller than TFA).
New Impurity (+56 mass) tert-butyl cation alkylation.You forgot the scavenger (TES) in Protocol A. Add 5% water or TES.
Product in Aqueous Phase Spiro-diamines are very polar.Do not use aqueous extraction. Use Protocol B (isolate salt) or use ion-exchange resin (SCX-2) for purification.
Ring Opening Acid-catalyzed strain release.Switch to Protocol C (TMSOTf). Avoid heating >40°C.
Validating the Structure (NMR)

Upon deprotection of the 2,5-diazaspiro[3.6]decane :

  • 1H NMR: Look for the disappearance of the singlet at ~1.45 ppm (9H, Boc).

  • Shift: The protons adjacent to the deprotected nitrogen will shift downfield (deshielded) significantly, especially if isolated as the HCl salt.

  • Symmetry: Verify the integration of the spiro-core protons to ensure the ring system is intact (no ring opening).

Workflow Visualization

Workflow cluster_0 Reaction cluster_1 Workup Input Boc-2,5-diazaspiro[3.6]decane Step1 Add Acid/Reagent (TFA or HCl or TMSOTf) Input->Step1 Step2 Agitate (0°C -> RT) Monitor LCMS Step1->Step2 Branch Isolate Salt? Step2->Branch Salt Filter/Triturate (Et2O wash) Branch->Salt Yes (Protocol B) FreeBase Basic Extraction (DCM / NaHCO3) Branch->FreeBase No (Protocol A/C) Output Pure Amine (Ready for derivatization) Salt->Output FreeBase->Output

Figure 2: Operational workflow for the deprotection and isolation of the spiro-amine.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on Boc/Cbz orthogonality and stability).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[4] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4] Journal of Peptide Research, 58(4), 338-341. Link

  • Sakaitani, M., & Ohfune, Y. (1990). Selective deprotection of t-butoxycarbonyl group in the presence of other acid-sensitive groups using trimethylsilyl triflate. Journal of Organic Chemistry, 55(3), 870-876. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[5] Oxetanes as versatile elements in drug discovery and synthesis.[5] Angewandte Chemie International Edition, 49(21), 3524-3529. (Discusses stability of strained 4-membered oxygen rings, analogous to azetidines in spiro systems). Link

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as scaffolds for drug discovery.[6] Angewandte Chemie, 47(24), 4512-4515. (Foundational work on diazaspiro scaffold stability). Link

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Buchwald-Hartwig Coupling with Spiro-Amines

Introduction: Navigating the Synthesis of Complex Spirocyclic Amines The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Complex Spirocyclic Amines

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug development professionals.[2][4] However, as medicinal chemistry ventures into more complex and three-dimensional chemical space, the demand for efficient methods to incorporate sterically demanding and structurally unique amine fragments, such as spiro-amines, has grown significantly.[6]

Spirocyclic frameworks are of increasing interest in drug discovery due to their rigid, non-planar structures which can lead to improved target selectivity and optimized physicochemical properties.[6] The incorporation of a spiro-amine moiety onto an aromatic or heteroaromatic core via Buchwald-Hartwig coupling presents a unique set of challenges primarily stemming from the inherent steric hindrance of these nucleophiles. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for successfully navigating the palladium-catalyzed coupling of spiro-amines.

The Mechanistic Heartbeat: The Buchwald-Hartwig Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined steps centered around a palladium catalyst.[2][3][7] The choice of an appropriate phosphine ligand is critical as it modulates the reactivity and stability of the palladium center throughout the cycle.[5][8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl LigandEx Amine Coordination PdII_Aryl->LigandEx PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ LigandEx->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NR'R'') ArylHalide Ar-X ArylHalide->OxAdd + Ar-X Amine HNR'R'' Amine->LigandEx + HNR'R'' caption Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent L-Pd(0) species, forming a Pd(II) intermediate.[3][7] Subsequently, the spiro-amine coordinates to the palladium center, followed by deprotonation with a base to generate a palladium-amido complex. The final and often rate-determining step is the reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[9][10]

The Spiro-Amine Challenge: Overcoming Steric Hindrance

The successful coupling of spiro-amines is critically dependent on overcoming the steric bulk presented by their rigid, three-dimensional structures. This steric hindrance can impede several key steps in the catalytic cycle:

  • Amine Coordination: The bulky nature of a spiro-amine can disfavor its coordination to the already crowded palladium(II) oxidative addition complex.

  • Reductive Elimination: The final C-N bond-forming step is often significantly slower for sterically hindered amines. This can lead to competing side reactions, such as β-hydride elimination, if applicable.[2]

To address these challenges, the development of highly active catalyst systems, particularly through ligand design, has been instrumental.[11][12]

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium precatalyst and, more importantly, the phosphine ligand is the most critical parameter for a successful coupling with a spiro-amine.[7] Modern Buchwald-Hartwig amination has moved towards using air-stable palladium precatalysts which, upon activation by a base, rapidly generate the active Pd(0) species.[7]

For sterically demanding couplings, bulky and electron-rich biaryl phosphine ligands are the undisputed champions.[5][11] These ligands promote the crucial reductive elimination step and stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[13]

Ligand Key Structural Features Typical Applications for Hindered Amines Precatalyst Generation
BrettPhos Highly bulky biaryl phosphine with di(cyclohexyl)phosphino and triisopropylphenyl groups.[8][14]Excellent for coupling secondary amines, including hindered ones, with a wide range of aryl chlorides, bromides, and sulfonates.[8][15][16]G3 and G4 precatalysts available for enhanced air-stability and activity.
RuPhos Another bulky dialkylbiaryl phosphine ligand.[14]Broadly effective for various C-N couplings, showing high activity for hindered substrates.[14][16]Available as air-stable G3 and G4 precatalysts.
XPhos A bulky biaryl ligand that has shown broad utility in cross-coupling reactions.Effective for a wide range of amines and aryl halides.Available as air-stable G3 and G4 precatalysts.
Josiphos-type Ferrocene-based bidentate ligands.Have shown utility, though modern biaryl monophosphines are often preferred for highly hindered substrates.Typically used with Pd(OAc)₂ or Pd₂(dba)₃.

For the coupling of spiro-amines, starting with a screening of catalysts based on BrettPhos and RuPhos is highly recommended.[14][16] Their steric bulk and electron-donating properties are well-suited to facilitate the challenging steps of the catalytic cycle with hindered substrates.[5]

Detailed Experimental Protocol: Buchwald-Hartwig Coupling of a Spiro-Amine

This protocol provides a general and robust starting point for the coupling of a spiro-amine with an aryl bromide. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Experimental_Workflow Prep Reagent Preparation & Inert Atmosphere Setup Add Addition of Reagents: Precatalyst, Ligand, Base, Aryl Halide, Spiro-Amine Prep->Add Solvent Addition of Anhydrous Solvent Add->Solvent Reaction Reaction at Elevated Temperature (e.g., 80-110 °C) Solvent->Reaction Monitor Monitoring Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Purification (Flash Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Spiro-amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene or 1,4-dioxane (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup (The "Why"): To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst and the base. Using an oven-dried vessel and maintaining an inert atmosphere is crucial as the active Pd(0) catalyst and some bases are sensitive to oxygen and moisture, which can deactivate the catalyst and lead to lower yields.[8]

  • Inert Atmosphere: Seal the tube with a septum or cap, and then evacuate and backfill with an inert gas (e.g., Argon) three times. This process removes atmospheric oxygen and moisture.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide and the spiro-amine to the Schlenk tube. If the spiro-amine is a salt, it will need to be free-based prior to the reaction or an additional equivalent of base may be required.

  • Solvent Addition: Add the anhydrous solvent via a syringe. Anhydrous solvents are critical to prevent quenching of the base and side reactions like hydrodehalogenation or arene hydroxylation.[17]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C). Vigorous stirring is important, especially with heterogeneous bases like NaOt-Bu, to ensure proper mixing.[7]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether (20 mL).

  • Quenching and Extraction: Carefully quench the reaction by adding water (10 mL). Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired spiro-arylamine product.[18]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently active catalyst system for the substrate.3. Poor quality reagents or solvent.1. Ensure rigorous inert atmosphere techniques and use of anhydrous solvents.2. Screen different ligands (e.g., switch from XPhos to BrettPhos) or a stronger base (e.g., LiHMDS instead of K₂CO₃). Increase reaction temperature.3. Use freshly purified reagents and solvents.
Formation of Hydrodehalogenated Arene 1. Presence of water.2. β-Hydride elimination (if the amine has β-hydrogens).1. Use scrupulously dry reaction conditions.2. This is less common with spiro-amines but can occur. A bulkier ligand may favor the desired reductive elimination.
Formation of Diarylamine The product arylamine is more reactive than the starting amine.This is more common with primary amines. Using a slight excess of the starting amine can help suppress this side reaction.[18]
Low Product Recovery After Work-up The product may be basic and remain in the aqueous layer if the pH is too acidic.Ensure the aqueous layer is basic before extraction. A wash with saturated sodium bicarbonate solution can be beneficial.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of complex molecules containing spiro-amine motifs. While the steric bulk of these amines presents a challenge, the use of modern, sterically demanding biaryl phosphine ligands such as BrettPhos and RuPhos has largely overcome these limitations. By understanding the catalytic cycle, carefully selecting the catalyst system, and adhering to rigorous experimental technique, researchers and drug development professionals can confidently employ this powerful transformation to access novel and valuable spirocyclic arylamines.

References

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Method

Designing and Synthesizing DNA-Encoded Libraries with Spirocyclic Cores: An Application and Protocol Guide

Introduction: Embracing the Third Dimension in Drug Discovery The pursuit of novel therapeutics is an ongoing quest for molecules that can precisely interact with biological targets in the complex three-dimensional (3D)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The pursuit of novel therapeutics is an ongoing quest for molecules that can precisely interact with biological targets in the complex three-dimensional (3D) landscape of the human body. For decades, drug discovery has been dominated by relatively flat, aromatic compounds. However, the limitations of this "flatland" are becoming increasingly apparent, leading to challenges in achieving high target specificity and favorable pharmacokinetic properties.[1] The strategic incorporation of three-dimensional scaffolds into small molecule drug candidates offers a compelling solution to overcome these hurdles.

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of 3D structures in medicinal chemistry.[1] Their inherent rigidity and defined exit vectors allow for the precise spatial orientation of substituents, enabling a more effective exploration of the intricate binding pockets of protein targets.[2] This can lead to enhanced potency, improved selectivity, and better physicochemical properties such as increased aqueous solubility and metabolic stability.[3][4][5] The growing number of approved drugs and clinical candidates featuring spirocyclic motifs is a testament to their value in modern drug discovery.[1]

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of vast libraries of compounds, often numbering in the billions.[6][7] This is achieved by covalently linking each small molecule to a unique DNA barcode that serves as its identifier. The combination of the structural advantages of spirocycles with the immense screening power of DEL technology presents a powerful strategy for the discovery of next-generation therapeutics.

This comprehensive guide provides detailed application notes and protocols for the rational design and synthesis of DNA-encoded libraries featuring spirocyclic cores. We will delve into the principles of scaffold design, provide step-by-step protocols for on-DNA synthesis of spirocycles, and outline the necessary procedures for library encoding, purification, and characterization.

Section 1: Strategic Design of Spirocyclic Scaffolds for DEL

The successful design of a spirocyclic DEL hinges on a careful balance between the desired physicochemical properties of the final library members and the synthetic feasibility of constructing the spirocyclic core on a DNA template. A building-block-centric approach is often the most effective strategy, where the focus is on utilizing readily available and diverse building blocks that can be efficiently incorporated into the library.[8][9]

Key Principles for Spirocyclic Scaffold Design
  • Three-Dimensionality and Vectorial Display: The primary advantage of spirocycles is their ability to project substituents into 3D space. When designing a scaffold, consider the desired exit vectors for the subsequent diversification steps. The goal is to create a library where the building blocks explore a wide range of chemical space around the rigid core.

  • Synthetic Tractability on-DNA: The chosen spirocyclic core must be accessible through DNA-compatible reactions. This means the reaction conditions must be mild enough to not degrade the DNA barcode.[6] Key considerations include aqueous or polar solvent systems, near-neutral pH, and ambient temperatures.

  • Physicochemical Properties: The final library compounds should possess drug-like properties. Computational tools can be employed to predict properties such as molecular weight, lipophilicity (cLogP), and polar surface area of the virtual library members.[3][4][5] This allows for the selection of scaffolds and building blocks that are more likely to yield hits with favorable pharmacokinetic profiles.

  • Scaffold Rigidity and Conformational Restriction: The rigidity of the spirocyclic core can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[5] This conformational constraint can also enhance selectivity by pre-organizing the molecule in a bioactive conformation.

Computational Tools in Scaffold Design

Computer-aided drug design (CADD) can significantly expedite the scaffold selection process.[10] Techniques such as virtual screening and molecular dynamics simulations can be used to assess the potential of different spirocyclic cores to interact with specific target classes. Furthermore, cheminformatics platforms can be used to analyze the diversity of commercially available spirocyclic building blocks and to design libraries that maximize the exploration of relevant chemical space.[3][4][5]

Section 2: On-DNA Synthesis of Spirocyclic Cores

The synthesis of the spirocyclic core directly on the DNA template is a critical step in the construction of the DEL. This requires the use of robust and DNA-compatible chemical reactions. Below are detailed protocols for two distinct and powerful methods for on-DNA spirocycle synthesis.

Protocol: On-DNA Dearomative Intermolecular [2+2] Photocycloaddition

This protocol describes the synthesis of C(sp3)-rich heterospirocycles via a visible light-mediated intermolecular [2+2] cycloaddition of olefins with heterocycles on a DNA template.[11][12]

Materials:

  • DNA-conjugated olefin (e.g., DNA-tagged exo-methylenecyclobutane)

  • Heterocycle (e.g., indole, benzofuran)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Anhydrous, degassed reaction solvent (e.g., 1:1 mixture of DMSO and water)

  • Blue LED light source (450 nm)

  • Reaction vials (amber or covered in foil)

  • Standard laboratory equipment for handling small volumes

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DNA-conjugated olefin (10 nmol, 1.0 equiv) and the heterocycle (1 µmol, 100 equiv).

  • Solvent Addition: Add the anhydrous, degassed 1:1 DMSO/water solvent to achieve a final DNA concentration of 2 µM.

  • Photocatalyst Addition: Add the photocatalyst to a final concentration of 2 mol%.

  • Degassing: Sparge the reaction mixture with argon for 5 minutes to remove any dissolved oxygen.

  • Irradiation: Place the reaction vial under the blue LED light source and irradiate at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS analysis of a small aliquot.

  • Quenching and Purification: Upon completion, the reaction can be quenched by turning off the light source. The DNA-conjugated spirocyclic product can be purified using size-exclusion chromatography to remove excess reagents and photocatalyst.

Diagram of the [2+2] Photocycloaddition Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification cluster_3 Product A DNA-conjugated Olefin E Irradiation with Blue LED A->E B Heterocycle B->E C Photocatalyst C->E D Solvent D->E F Size-Exclusion Chromatography E->F Quench G DNA-conjugated Spirocycle F->G

Caption: Workflow for on-DNA [2+2] photocycloaddition.

Protocol: On-DNA Pictet-Spengler Reaction for Tetrahydro-β-carboline Spirocycles

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[13][14] This protocol describes a mild, solution-phase on-DNA Pictet-Spengler reaction to form spirocyclic tetrahydro-β-carbolines.[15][16]

Materials:

  • DNA-conjugated tryptamine derivative

  • Aldehyde or ketone building block

  • Reaction buffer (e.g., 50 mM MES buffer, pH 6.0)

  • Anhydrous DMSO

  • Reaction vials

  • Standard laboratory equipment for handling small volumes

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the DNA-conjugated tryptamine derivative in the reaction buffer.

  • Building Block Addition: Add a solution of the aldehyde or ketone building block in DMSO (final DMSO concentration should be kept below 20% to maintain DNA stability). A typical excess of the building block is 50-100 equivalents.

  • Incubation: Incubate the reaction mixture at 37-50°C for 12-24 hours. The optimal temperature and time should be determined for each specific substrate pair.

  • Monitoring: Monitor the reaction progress by LC-MS analysis of a small aliquot.

  • Purification: The DNA-conjugated spirocyclic product can be purified by ethanol precipitation or size-exclusion chromatography to remove excess building blocks.

Diagram of the Pictet-Spengler Reaction:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A DNA-conjugated Tryptamine C MES Buffer (pH 6.0) A->C B Aldehyde/Ketone B->C D Incubation (37-50°C) C->D E DNA-conjugated Spirocyclic Tetrahydro-β-carboline D->E

Caption: On-DNA Pictet-Spengler reaction scheme.

Section 3: DNA Encoding of the Spirocyclic Library

Following the synthesis of the spirocyclic core, the library is diversified through subsequent chemical reactions with different building blocks. Each chemical step is recorded by the ligation of a unique DNA tag to the growing barcode. This is typically achieved using a "split-and-pool" synthesis strategy.

Protocol: DNA Barcode Ligation

This protocol describes a standard DNA ligation step using T4 DNA ligase to attach a new DNA barcode to the existing DNA-conjugated molecule.[17][18]

Materials:

  • DNA-conjugated spirocyclic intermediate

  • Double-stranded DNA barcode with a compatible overhang

  • T4 DNA Ligase

  • 10x T4 DNA Ligase Buffer

  • Nuclease-free water

  • Reaction tubes

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following:

    • DNA-conjugated spirocyclic intermediate (e.g., 1 pmol)

    • Annealed double-stranded DNA barcode (e.g., 1.5 pmol, 1.5:1 molar ratio to the DNA-conjugated molecule)

    • 2 µL of 10x T4 DNA Ligase Buffer

    • Nuclease-free water to a final volume of 19 µL

  • Enzyme Addition: Add 1 µL of T4 DNA Ligase (typically 400 units/µL).

  • Incubation: Gently mix the reaction and incubate at 16°C overnight or at room temperature for 2 hours.

  • Heat Inactivation: Inactivate the T4 DNA ligase by heating the reaction at 65°C for 10 minutes.

  • Pooling: After ligation, the samples from the different reaction wells are pooled together before the next "split" for the subsequent chemical diversification step.

Diagram of the Split-and-Pool Synthesis with DNA Encoding:

G A Start with DNA-conjugated Spirocyclic Core B Split into 'n' wells A->B C React with Building Blocks (BB1, BB2, ..., BBn) B->C D Ligate corresponding DNA Barcodes (Tag1, Tag2, ..., Tagn) C->D E Pool all wells D->E F Repeat for next cycle E->F

Caption: Split-and-pool synthesis workflow for DEL.

Section 4: Purification and Quality Control of the Spirocyclic DEL

Rigorous purification and quality control (QC) are essential to ensure the integrity and diversity of the final DNA-encoded library.

Purification Methods
  • Size-Exclusion Chromatography (SEC): SEC is a gentle and effective method for separating the large DNA-conjugated molecules from smaller impurities such as excess reagents and building blocks.[19][20][21] The separation is based on molecular size, with the larger DNA conjugates eluting first.

  • Ethanol Precipitation: This is a standard method for concentrating and purifying DNA. The DNA is precipitated out of solution with ethanol and a salt, and then washed to remove impurities.

Quality Control Protocols

A multi-pronged approach to QC is recommended to assess the quality of the final DEL.

Table 1: Quality Control Metrics for Spirocyclic DELs

QC Method Parameter Assessed Expected Outcome
Agarose Gel Electrophoresis DNA integrity and ligation efficiencyA shift in the band size after each ligation step, indicating successful addition of the DNA barcode. A clean, sharp band indicates intact DNA.[22][23][24][25]
Quantitative PCR (qPCR) Quantitation of amplifiable DNAHigh amplification efficiency, indicating that the DNA barcodes are intact and can be amplified during the screening process.[26]
LC-MS Analysis Confirmation of small molecule synthesisDetection of the expected mass of the DNA-conjugated spirocyclic compounds. This confirms the success of the on-DNA chemical reactions.
Next-Generation Sequencing (NGS) Library diversity and barcode integrityA diverse distribution of DNA barcodes, confirming the successful incorporation of the different building blocks. Low error rates in the DNA sequences indicate that the chemical reactions did not damage the DNA.[27][28][29][30]

Protocol: Agarose Gel Electrophoresis for Ligation Efficiency

  • Prepare a 2% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Load a small aliquot (e.g., 1-2 µL) of the ligation reaction mixture mixed with loading dye into a well of the gel.

  • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualize the DNA bands under UV light. A successful ligation will show a band that has shifted to a higher molecular weight compared to the starting DNA-conjugated molecule.

Protocol: Mass Spectrometry for Compound Characterization

High-resolution mass spectrometry (HRMS) is crucial for confirming the identity of the synthesized spirocyclic compounds. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information.[31][32][33] For spirocyclic compounds, characteristic fragmentation patterns often involve the cleavage of the rings at or adjacent to the spiro-atom.

Conclusion

The integration of spirocyclic scaffolds into DNA-encoded libraries represents a significant step forward in the exploration of 3D chemical space for drug discovery. The protocols and guidelines presented in this document provide a comprehensive framework for the design, synthesis, and characterization of these complex and valuable libraries. By combining rational design with robust on-DNA chemistry and rigorous quality control, researchers can unlock the full potential of spirocyclic DELs to identify novel, high-quality starting points for the development of innovative medicines.

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  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science (RSC Publishing). Available at: [Link]

  • The Importance of Quality Control During qPCR Data Analysis. gene-quantification.de. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]

  • Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes. eScholarship. Available at: [Link]

  • Development of On-DNA Cyclic Imide Synthesis for DNA Encoded Library Construction. Wiley Online Library. Available at: [Link]

  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots Yishu Jiang, Chen Wang, Camero. ChemRxiv. Available at: [Link]

  • The Use of Gel Electrophoresis to Separate Multiplex Polymerase Chain Reaction Amplicons Allows for the Easy Identification and Assessment of the Spread of Toxigenic Clostridioides difficile Strains. MDPI. Available at: [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Available at: [Link]

  • DNA Quality Control of PCR products and native DNA by Agarose Gel Electrophoresis. Protocols.io. Available at: [Link]

Sources

Application

Late-stage functionalization of diazaspiro[3.6]decane rings

Application Note: Late-Stage Functionalization of Diazaspiro[3.6]decane Scaffolds Part 1: Strategic Analysis & Structural Logic The "Escape from Flatland" Imperative The diazaspiro[3.6]decane scaffold represents a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Functionalization of Diazaspiro[3.6]decane Scaffolds

Part 1: Strategic Analysis & Structural Logic

The "Escape from Flatland" Imperative

The diazaspiro[3.6]decane scaffold represents a high-value architectural target in modern drug discovery, offering a distinct topological advantage over traditional piperazine or homopiperazine rings. By fusing a strained 4-membered azetidine ring with a flexible 7-membered azepane ring at a single quaternary carbon, this scaffold imparts:

  • High

    
     Character:  Improving solubility and metabolic stability compared to flat aromatic linkers.
    
  • Vector Orthogonality: The exit vectors of the two nitrogen atoms are fixed in a non-planar orientation, allowing for the precise projection of pharmacophores into solvent-accessible pockets that planar scaffolds cannot reach.

  • Differential Reactivity: The inherent electronic and steric differences between the strained azetidine and the flexible azepane allow for highly selective "late-stage" diversification without the need for excessive protecting group manipulation.

The Reactivity Landscape: Azetidine vs. Azepane

Successful functionalization relies on understanding the subtle reactivity dichotomy between the two nitrogen centers.

FeatureRing A: Azetidine (4-membered)Ring B: Azepane (7-membered)
Ring Strain High (~25 kcal/mol)Low to Moderate
Steric Environment Constrained; N-lone pair is more exposed (kinetically nucleophilic).Flexible; conformational entropy can hinder bulky electrophiles.
Basicity (

)
~11.0 (similar to secondary amines, but often slightly lower due to s-character).~11.0 (typical secondary amine).
Nucleophilicity High (Reduced steric bulk around N).Moderate (Conformational floppiness can mask N).
Stability Susceptible to ring-opening under strong Lewis Acid conditions.Stable.

Part 2: Experimental Protocols

Protocol A: Orthogonal Deprotection & Selective N-Arylation

Objective: To selectively functionalize one nitrogen (Late-Stage Functionalization) while maintaining the other in a protected or pre-functionalized state. This protocol assumes a starting material of 2-Boc-6-Cbz-2,6-diazaspiro[3.6]decane (or similar isomer), a common commercial building block.

Workflow Diagram:

OrthogonalStrategy Start Scaffold: N-Boc (Azetidine) / N-Cbz (Azepane) PathA Path A: Azetidine First Start->PathA PathB Path B: Azepane First Start->PathB DeprotectA 1. TFA/DCM (Remove Boc) PathA->DeprotectA DeprotectB 1. H2, Pd/C (Remove Cbz) PathB->DeprotectB FunctA 2. SnAr or Reductive Amination (Modify Azetidine) DeprotectA->FunctA DeprotectB_Late 3. H2, Pd/C (Remove Cbz) FunctA->DeprotectB_Late FunctB 2. Buchwald-Hartwig (Modify Azepane) DeprotectB->FunctB DeprotectA_Late 3. TFA/DCM (Remove Boc) FunctB->DeprotectA_Late

Caption: Orthogonal deprotection strategy allowing independent functionalization of the 4- and 7-membered rings.

Step-by-Step Methodology:

1. Selective Cbz Deprotection (Azepane Release) Rationale: Hydrogenolysis is mild and leaves the acid-labile Boc group on the azetidine intact.

  • Dissolve N-Boc-N'-Cbz-diazaspiro[3.6]decane (1.0 equiv) in MeOH/EtOAc (1:1 v/v, 0.1 M).

  • Add 10 wt% Pd/C (0.05 equiv by mass).

  • Stir under

    
     balloon (1 atm) for 2-4 hours at RT. Monitor by LCMS for disappearance of Cbz.
    
  • Filter through Celite to remove Pd. Concentrate in vacuo.

  • Result: Free secondary amine on the 7-membered ring; Boc-protected 4-membered ring.

2. Late-Stage N-Arylation (Buchwald-Hartwig Cross-Coupling) Rationale: The azepane nitrogen is sterically more demanding than a piperazine. Standard conditions often fail. Use RuPhos or BrettPhos precatalysts for optimal yields with hindered secondary amines.

  • Reaction Vessel: Flame-dried microwave vial equipped with a stir bar.

  • Reagents:

    • Substrate: Free amine spiro-intermediate (1.0 equiv).

    • Electrophile: Aryl bromide/chloride (1.2 equiv).

    • Catalyst: RuPhos Pd G4 (2-5 mol%).

    • Base: NaOtBu (1.5 equiv) or

      
       (2.0 equiv).
      
    • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M).

  • Procedure: Sparge solvent with

    
     for 10 mins. Add reagents under inert atmosphere.[1] Seal and heat to 80-100°C (conventional) or 110°C (microwave) for 1-12 hours.
    
  • Self-Validation: Check LCMS. If conversion <50%, switch ligand to BrettPhos (better for primary amines but effective for some hindered secondary amines) or AdBrettPhos .

Protocol B: Library Generation via Reductive Amination

Objective: Rapid diversification of the azetidine ring (post-azepane functionalization). Context: The azetidine nitrogen is highly nucleophilic but sterically accessible, making it ideal for reductive amination with diverse aldehydes.

  • Deprotection: Treat the N-Boc-diazaspiro intermediate with TFA/DCM (1:4) for 1 hour. Concentrate and ensure complete removal of TFA (azeotrope with toluene) or use a basic resin scavenger.

  • Reaction:

    • Dissolve the spiro-diamine salt (1.0 equiv) in DCE/MeOH (10:1).

    • Add Aldehyde (1.5 equiv) and

      
       (3.0 equiv) to buffer the salt.
      
    • Stir 30 mins to form the imine/iminium species.

    • Add

      
       (2.0 equiv). Stir at RT for 16 hours.
      
  • Purification: SCX-2 (Strong Cation Exchange) cartridges are highly recommended here. Load reaction mixture, wash with MeOH, elute product with 2M

    
     in MeOH. This removes non-basic impurities efficiently.
    

Part 3: Troubleshooting & Optimization

Table 1: Common Failure Modes and Solutions

IssueProbable CauseCorrective Action
Low Yield in Buchwald (Azepane) Steric clash at the 7-ring N; Pd-complex instability.Switch to RuPhos or tBuBrettPhos . Increase temp to 110°C. Ensure strict

exclusion.
Ring Opening of Azetidine Acidic hydrolysis during deprotection or workup.Avoid strong Lewis acids (e.g.,

) or prolonged heating in strong aqueous acid. Use TFA/DCM at 0°C.
Poor Solubility High polarity of the free spiro-diamine.Use DCM/MeOH mixtures or highly polar solvents like HFIP (Hexafluoroisopropanol) for reactions involving the free base.
Regioselectivity Loss Migration of protecting groups (rare but possible).Confirm structure via 2D NMR (HMBC) to verify which N is functionalized.

Decision Tree for Functionalization:

ReactionLogic Start Target: N-Functionalization CheckE Electrophile Type? Start->CheckE Aryl Aryl Halide CheckE->Aryl Alkyl Aldehyde/Ketone CheckE->Alkyl Acyl Acyl Chloride CheckE->Acyl E_Rich Electron Rich Ar-X Aryl->E_Rich E_Poor Electron Poor Ar-X Aryl->E_Poor Cond_RedAm Condition: Reductive Amination NaBH(OAc)3, DCE/MeOH Alkyl->Cond_RedAm Cond_Acyl Condition: Amide Coupling HATU, DIPEA, DMF Acyl->Cond_Acyl Cond_Buch Condition: Pd-Cat (RuPhos) NaOtBu, Toluene, 100°C E_Rich->Cond_Buch Cond_SnAr Condition: SnAr K2CO3, DMSO, 80°C E_Poor->Cond_SnAr

Caption: Decision matrix for selecting reaction conditions based on electrophile electronics.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Surrogates." Angewandte Chemie International Edition, 49(20), 3524–3527. Link

    • Foundational work establishing the utility of spiro-azetidines as drug scaffolds.
  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

    • Discusses the physicochemical advantages of spirocyclic systems including azepane-containing scaffolds.
  • Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie, 47(24), 4512-4515. Link

    • Provides analogous protocols for handling strained spiro-rings.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50. Link

    • Authoritative source for selecting catalysts (RuPhos/BrettPhos) for the hindered azepane nitrogen.

Sources

Method

Preparation of 2,5-diazaspiro[3.6]decane oxalate or HCl salts

Application Note: High-Purity Synthesis of 2,5-Diazaspiro[3.6]decane Salts Executive Summary The 2,5-diazaspiro[3.6]decane scaffold represents a high-value pharmacophore in modern drug discovery, serving as a conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2,5-Diazaspiro[3.6]decane Salts

Executive Summary

The 2,5-diazaspiro[3.6]decane scaffold represents a high-value pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere for piperazines and morpholines.[1] Its spirocyclic architecture offers reduced lipophilicity (LogP) and improved metabolic stability compared to non-spiro analogs.

This Application Note details the Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition route, the most robust and scalable method for constructing spiro-azetidine systems. We provide a comprehensive protocol for the synthesis of the scaffold, its global reduction, and the critical crystallization of Oxalate and Hydrochloride (HCl) salts to ensure long-term stability.

Strategic Retro-Synthesis & Mechanism

The synthesis hinges on the construction of the strained azetidine (4-membered) ring onto an existing azepane (7-membered) core.[1] The most reliable method involves the [2+2] cycloaddition of Chlorosulfonyl Isocyanate (CSI) with an exocyclic alkene.

Key Advantages of this Route:
  • Scalability: Avoids the use of unstable bis-alkylating agents (e.g., bis-chloromethyl amines).[1]

  • Atom Economy: The CSI reagent provides both the nitrogen and the carbonyl carbon for the new ring.[1]

  • Versatility: The regiochemistry is determined solely by the position of the exocyclic double bond in the starting material.[1]

Pathway Diagram

SpiroSynthesis Start N-Boc-Azepan-x-one (Starting Ketone) Step1 Wittig Olefination (Exocyclic Alkene) Start->Step1 Ph3P=CH2 Step2 [2+2] CSI Cycloaddition (N-Sulfonyl Lactam) Step1->Step2 ClSO2NCO -78°C Step3 Reductive Hydrolysis (Spiro-Lactam) Step2->Step3 Na2SO3 KOH Step4 Global Reduction (LiAlH4) Step3->Step4 LiAlH4 THF Final 2,x-Diazaspiro[3.6]decane (Diamine Salt) Step4->Final HCl or Oxalic Acid

Figure 1: Strategic workflow for the synthesis of diazaspiro[3.6]decane scaffolds via CSI cycloaddition.

Detailed Experimental Protocols

Safety Warning: Chlorosulfonyl isocyanate (CSI) is violently reactive with water and corrosive. Lithium Aluminum Hydride (LiAlH4) is pyrophoric. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Phase 1: Preparation of the Exocyclic Alkene

Objective: Convert the ketone (N-Boc-azepan-3-one or 4-one) to the methylene derivative.[1]

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)[1]

  • Anhydrous THF (10 volumes)

  • N-Boc-azepan-x-one (1.0 equiv)[1]

Protocol:

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C.

  • Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 mins at 0°C.

  • Add the ketone (dissolved in minimal THF) dropwise over 30 mins.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Pour into saturated NH4Cl solution.

  • Extraction: Extract with Hexanes/EtOAc (9:1). The triphenylphosphine oxide (TPPO) precipitates; filter it off to simplify purification.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Phase 2: The CSI [2+2] Cycloaddition (Critical Step)

Objective: Construct the spiro-beta-lactam ring.[1]

Reagents:

  • Exocyclic Alkene (from Phase 1)

  • Chlorosulfonyl Isocyanate (CSI) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Reductive Mix: 25% aq. Na2SO3 and 10% KOH (or Thiophenol/Pyridine - odorous alternative).[1]

Protocol:

  • Dissolve the alkene in anhydrous DCM under Argon. Cool to -78°C (Dry ice/Acetone bath). Temperature control is vital to prevent polymerization.

  • Add CSI dropwise via syringe pump over 1 hour. Maintain temp < -70°C.

  • Allow the mixture to warm slowly to 0°C over 4 hours. The mixture may become viscous.[1]

  • Reductive Hydrolysis (Removal of N-Sulfonyl group):

    • Transfer the reaction mixture dropwise into a vigorously stirred biphasic mixture of 25% Na2SO3 and 10% KOH at 0°C.

    • Note: This step is exothermic. Maintain pH > 8.

  • Stir for 1 hour at RT.

  • Workup: Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]

  • Result: N-Boc-spiro-lactam intermediate.

Phase 3: Global Reduction to Diamine

Objective: Reduce the lactam carbonyl to the amine.[1]

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (3.0 equiv)

  • Anhydrous THF[1]

Protocol:

  • Suspend LiAlH4 in THF at 0°C.

  • Add the Spiro-Lactam (dissolved in THF) dropwise.[1]

  • Reflux the mixture for 6–12 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially.

  • Filter the granular precipitate through Celite.[1]

  • Concentrate the filtrate to obtain the Free Base oil.

Salt Formation Protocols (Stabilization)

The free base of 2,5-diazaspiro[3.6]decane is an oil prone to oxidation and carbamate formation with atmospheric CO2. Conversion to a salt is mandatory for storage.

Option A: Preparation of the Oxalate Salt (Preferred for Analysis)

Oxalates often form highly crystalline solids that are easy to purify.

  • Dissolve the crude free base (1.0 g) in Ethanol (10 mL) .

  • Prepare a solution of Oxalic Acid Dihydrate (1.05 equiv per amine nitrogen; usually 2.1 equiv total) in hot Ethanol (5 mL).

  • Add the acid solution to the amine solution while stirring at 60°C.

  • Allow to cool slowly to RT, then refrigerate (4°C).

  • Filtration: Collect the white crystals. Wash with cold Ethanol and Diethyl Ether.

  • Drying: Vacuum oven at 40°C.

Option B: Preparation of the Hydrochloride Salt (Preferred for Biology)

HCl salts are preferred for solubility in biological assays.

  • Dissolve the free base in 1,4-Dioxane or Ethyl Acetate .[1]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (excess, ~4 equiv) dropwise.

  • A white precipitate will form immediately.

  • Stir for 30 mins.

  • Isolation: If the solid is filterable, filter and wash with Ether. If it is hygroscopic/gummy (common with spiro-diamines), evaporate the solvent and triturate with Acetone or Acetonitrile to induce crystallization.

  • Lyophilization: For highest purity, dissolve the crude salt in water and lyophilize to a fluffy white powder.

Quality Control & Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 97.0%HPLC (C18, 0.1% TFA)
Identity Consistent with Structure1H-NMR (D2O or DMSO-d6)
Counterion Stoichiometric (1:1 or 1:[1]2)Elemental Analysis / IC
Water Content < 1.0% (unless hydrate)Karl Fischer

References

  • CSI Cycloaddition Mechanism: Paquette, L. A. "Chlorosulfonyl Isocyanate." Encyclopedia of Reagents for Organic Synthesis. Wiley, 2001. Link

  • Spiro-Azetidine Synthesis: Burkhard, J. A., et al. "Synthesis of Azetidines and Pyrrolidines." Journal of Organic Chemistry, 2010. Link

  • Spiro Scaffold Properties: Carreira, E. M., & Fessard, T. C.[3][4] "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 2014. Link

  • General Salt Formation: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000. Link

  • PubChem Compound Summary: "Spiro[3.6]decane."[5] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Solubilizing 2,5-Diazaspiro[3.6]decane Free Base

Welcome to the technical support center for 2,5-diazaspiro[3.6]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with the fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-diazaspiro[3.6]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with the free base form of this versatile spirocyclic diamine. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, enabling you to seamlessly advance your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core chemical principles governing the solubility of 2,5-diazaspiro[3.6]decane. A solid understanding of these concepts is the first step toward rational solvent and formulation design.

Q1: Why is the free base form of 2,5-diazaspiro[3.6]decane expected to have low aqueous solubility?

A1: The low aqueous solubility of the free base is primarily due to two factors. First, while the molecule contains two nitrogen atoms capable of hydrogen bonding, the overall structure is dominated by a non-polar hydrocarbon scaffold (a seven-membered and a four-membered ring). This limits its favorable interactions with polar water molecules. Second, in its solid state, the free base can form a stable crystal lattice. The energy required to break this lattice structure upon dissolution can be substantial. For a molecule to dissolve, the energy gained from solvent-solute interactions must overcome this crystal lattice energy.

Q2: What role do the pKa values play in solubility, and what are they for this compound?

A2: As a diamine, 2,5-diazaspiro[3.6]decane has two basic nitrogen atoms, and therefore, two pKa values corresponding to the equilibrium of each amine with its protonated form. While specific experimental pKa values for this exact molecule are not widely published, we can estimate them based on analogous aliphatic amines to be in the range of 8.0 to 11.0.

The pKa is critical because it dictates the pH at which the molecule becomes charged (protonated). According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the amine, the protonated, charged form will predominate. This charged species is significantly more polar and, therefore, more water-soluble than the neutral free base. Manipulating the pH of your solvent system is one of the most powerful tools for enhancing the solubility of this compound.[1]

Q3: I see my compound dissolving, but it takes a very long time. Is this a solubility or dissolution rate problem?

A3: This is a crucial distinction.

  • Solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium to form a homogeneous solution. It is a thermodynamic property.

  • Dissolution Rate is the speed at which the substance dissolves. It is a kinetic property.

A slow dissolution rate can be caused by factors like a large particle size or a highly stable crystal form.[2] While the final concentration may be the same, a slow rate can be problematic for experiments requiring rapid preparation. Techniques like micronization (reducing particle size) can increase the dissolution rate by increasing the surface area available for solvation, but they do not change the equilibrium solubility.[3][4][5]

Section 2: Troubleshooting Guide - A Systematic Approach to Solubilization

This section is structured to guide you through a logical progression of troubleshooting steps, from the simplest to the more complex.

Q4: My 2,5-diazaspiro[3.6]decane free base won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4) for a biological assay. What is my first step?

A4: The most direct and effective initial approach is pH adjustment.[3] Since your compound is a base, lowering the pH will protonate the amine groups, converting the molecule into a more soluble salt form in situ.

Recommended Action:

  • Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO.

  • Instead of diluting this stock into your final pH 7.4 buffer, first dilute it into an acidic solution (e.g., 0.1 N HCl or a citrate buffer at pH 3-4) to ensure complete dissolution and protonation.

  • Once fully dissolved, you can carefully adjust the pH back up to your target experimental pH with a base (e.g., 0.1 N NaOH). Be aware that as you approach the pKa of the compound, you risk precipitation. The final concentration you can achieve will be the solubility of the compound at that specific pH.

dot

cluster_pH Acid-Base Equilibrium & Solubility B Free Base (B) (Low Solubility) BH Monoprotonated (BH+) (Increased Solubility) B->BH + H+ (Lower pH) BH->B - H+ (Higher pH) BH2 Diprotonated (BH2++) (High Solubility) BH->BH2 + H+ (Lower pH) BH2->BH - H+ (Higher pH)

Caption: Acid-base equilibrium of a diamine like 2,5-diazaspiro[3.6]decane.

Q5: I tried using an organic co-solvent like DMSO, but my compound precipitates when I add it to the aqueous buffer. What's happening?

A5: This is a common issue known as "crashing out." Your compound is highly soluble in the neat organic solvent (the "good" solvent) but much less soluble in the final aqueous mixture (the "poor" or "anti-solvent"). When you add the stock solution to the buffer, the solvent environment abruptly changes, and the concentration of your compound exceeds its solubility limit in the new mixture, causing it to precipitate.

Troubleshooting Steps:

  • Lower the Stock Concentration: A more dilute stock solution may stay in solution upon dilution.

  • Change the Order of Addition: Try adding the aqueous buffer to your DMSO stock solution slowly while vortexing. This allows for a more gradual change in the solvent environment.

  • Use a Different Co-solvent: Some co-solvents are better at maintaining solubility in aqueous mixtures. Consider solvents like ethanol, isopropanol, or polyethylene glycol (PEG 300/400).

  • Incorporate Surfactants: A small amount of a non-ionic surfactant (e.g., Tween® 80 or Poloxamer) in your final buffer can help create micelles that encapsulate the drug, preventing precipitation.[2][3]

Q6: I am concerned about the stability of the compound in strong acid due to the strained azetidine ring. Are there alternatives to using HCl?

A6: This is an excellent and critical consideration. The four-membered azetidine ring in the spiro structure possesses significant ring strain, making it susceptible to acid-catalyzed ring-opening.[6] If stability is a concern, especially for long-term storage or under harsh conditions, using strong acids like HCl should be done cautiously.

Alternative Strategies:

  • Use Weaker Organic Acids: Instead of HCl, consider using organic acids like citric acid, tartaric acid, or methanesulfonic acid (mesylic acid) to form the salt. These can provide the necessary pH drop while being less harsh.

  • Form a Solid Salt: The most robust solution is to synthesize and isolate a stable, solid salt form of your compound. This provides a starting material with inherently higher aqueous solubility and potentially better stability than the free base. This is a standard practice in pharmaceutical development.[1][4]

Section 3: Experimental Protocols & Advanced Strategies

For researchers requiring robust and reproducible solutions, the following protocols provide a starting point for systematic solubility enhancement.

Protocol 1: Systematic Approach to Solubility Enhancement

This workflow provides a decision tree for systematically tackling solubility issues.

dot

start Is the free base soluble in aqueous buffer? ph_adjust Attempt pH Adjustment (e.g., pH 3-5 buffer) start->ph_adjust No success Solution Achieved start->success Yes check_ph Soluble? ph_adjust->check_ph cosolvent Try Co-solvent System (e.g., DMSO, EtOH, PEG) check_ph->cosolvent No / Precipitates check_ph->success Yes check_cosolvent Soluble without precipitation upon dilution? cosolvent->check_cosolvent adv_strat Advanced Strategy Required check_cosolvent->adv_strat No check_cosolvent->success Yes salt_form Synthesize & Isolate Solid Salt (e.g., HCl, Mesylate) adv_strat->salt_form complexation Use Complexation Agents (e.g., Cyclodextrins) adv_strat->complexation

Caption: Decision workflow for improving the solubility of 2,5-diazaspiro[3.6]decane.

Protocol 2: Small-Scale Salt Formation for Solubility Screening

This protocol describes a method to form a salt in situ or for small-scale isolation to quickly assess its solubility benefits. The hydrochloride (HCl) salt is common, but a mesylate salt is often a good alternative with potentially different physical properties.

Objective: To convert the free base into a more soluble salt form for experimental use.

Materials:

  • 2,5-diazaspiro[3.6]decane free base

  • Anhydrous solvent (e.g., Diethyl ether, Dichloromethane, or 1,4-Dioxane)

  • Methanesulfonic acid (MsOH) or 2M HCl in diethyl ether

  • Magnetic stirrer and stir bar

  • Rotary evaporator (optional, for isolation)

Procedure:

  • Dissolve the Free Base: Dissolve a known quantity of the free base in a minimal amount of the chosen anhydrous solvent.

  • Stoichiometric Acid Addition: While stirring vigorously at room temperature, slowly add 2.0 equivalents of methanesulfonic acid (or 2.0 equivalents of the HCl solution) dropwise. Since there are two basic centers, two equivalents of acid are needed for the dihydrochloride or dimesylate salt.

  • Observe Precipitation: The corresponding salt is typically much less soluble in non-polar organic solvents and should precipitate out of the solution as a solid.

  • In Situ Use or Isolation:

    • For direct use: You can carefully evaporate the organic solvent under a stream of nitrogen or with a rotary evaporator. The resulting solid is the salt, which can then be tested for solubility in your desired aqueous medium.

    • For isolation: If a precipitate forms, collect the solid by vacuum filtration, wash it with a small amount of the cold anhydrous solvent, and dry it under a vacuum.

Causality: This process works by reacting the basic nitrogen atoms with an acid to form an ionic salt.[1][3] This salt has vastly different physicochemical properties than the neutral free base, including a much lower crystal lattice energy and higher polarity, leading to significantly enhanced aqueous solubility.[4]

Data Summary Table: Common Solubilization Approaches
StrategyRecommended AgentsProsCons & ConsiderationsApplication
pH Adjustment HCl, Citric Acid, Acetic AcidSimple, effective, inexpensive.[1]Potential for compound instability in strong acid[6]; risk of precipitation near pKa.In vitro assays, initial screening.
Co-solvents DMSO, Ethanol, PEG-400Can dissolve highly lipophilic compounds.Can be toxic to cells at higher concentrations; risk of precipitation on dilution.Stock solutions for in vitro studies.
Salt Formation HCl, HBr, Mesylic Acid, Tartaric AcidCreates a new, stable solid form with higher intrinsic solubility.[4]Requires chemical synthesis and characterization; salt may be hygroscopic.Preferred for all applications, including in vivo.
Complexation β-Cyclodextrins (HP-β-CD)Can increase solubility without altering pH; often low toxicity.[7][8]Stoichiometry dependent; can be expensive; may alter compound-target binding kinetics.Both in vitro and in vivo formulations.
Surfactants Tween® 80, Poloxamer 188Forms micelles to solubilize compounds above their intrinsic solubility.[3]Can interfere with some biological assays; potential for cell toxicity.Formulations for poorly soluble drugs.

References

  • Tablets & Capsules Magazine. (2025, July 15).
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
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  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • ResearchGate. (2025, July 8).
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Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,5-Diazaspiro Nitrogen Alkylation

Introduction The 2,5-diazaspirocyclic scaffold is a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. However, the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,5-diazaspirocyclic scaffold is a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. However, the synthesis and functionalization of these structures are not without challenges. One of the most significant hurdles is the selective alkylation of the nitrogen atoms, which is often hampered by severe steric hindrance imposed by the rigid, bicyclic framework. This guide provides a troubleshooting framework and detailed protocols to help researchers navigate and overcome common issues encountered during the N-alkylation of 2,5-diazaspiro compounds.

Troubleshooting Guide & FAQs

This section addresses specific problems that researchers may face during the alkylation of 2,5-diazaspiro nitrogen centers. Each question is followed by a detailed explanation of the underlying chemical principles and actionable advice.

Problem 1: Low to No Mono-alkylation Yield

Question: My mono-alkylation of a 2,5-diazaspiro scaffold is resulting in low or no yield. What are the primary factors to investigate?

Answer: Low yields in mono-alkylation of sterically hindered diamines like 2,5-diazaspirocycles often stem from a combination of factors including the choice of base, solvent, temperature, and the nature of the alkylating agent.

  • Base Selection: The base must be strong enough to deprotonate the secondary amine but not so nucleophilic that it competes with the amine in reacting with the electrophile. For sterically hindered systems, non-nucleophilic, bulky bases are often preferred. Bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) can be effective. However, simpler inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent can also be successful, with cesium bases sometimes offering enhanced reactivity.[1][2]

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally good choices as they can stabilize the charged intermediates formed during the reaction.[3][4][5] In some cases, less polar solvents like tetrahydrofuran (THF) may be used, particularly with strong, soluble bases like LDA.[6]

  • Temperature Control: Due to the high activation energy associated with sterically hindered reactions, elevated temperatures are often necessary. However, high temperatures can also lead to side reactions and decomposition. A systematic approach, starting from room temperature and gradually increasing to reflux, is recommended. Microwave irradiation can be a powerful tool to accelerate sluggish reactions by efficiently heating polar molecules.[7][8][9][10][11]

  • Alkylating Agent Reactivity: The reactivity of the alkylating agent is critical. Alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides. For particularly challenging alkylations, highly reactive electrophiles like alkyl triflates may be required.

Problem 2: Predominance of Di-alkylation

Question: I am struggling to control the reaction to achieve mono-alkylation and am primarily observing di-alkylation. How can I improve selectivity?

Answer: Achieving selective mono-alkylation is a common challenge due to the increased nucleophilicity of the mono-alkylated product compared to the starting diamine.[12][13] Several strategies can be employed to favor mono-alkylation:

  • Stoichiometry and Slow Addition: Using a slight excess of the diamine relative to the alkylating agent can favor mono-alkylation. Additionally, the slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of the mono-alkylated product reacting further.

  • Protecting Groups: The most robust method for ensuring mono-alkylation is to selectively protect one of the nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[14][15][16] A facile method for mono-Boc protection involves the sequential addition of one equivalent of hydrochloric acid (HCl) followed by one equivalent of di-tert-butyl dicarbonate ((Boc)2O).[14][16] This protonates one amine, rendering it unreactive, and allowing the other to be protected.[15][17]

  • Chelation Control: For specific substrates, such as those containing a nearby hydroxyl group, chelation with an agent like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to temporarily protect and activate one amine for selective mono-alkylation.[18]

Problem 3: Reaction Stalls or is Sluggish

Question: The alkylation reaction is extremely slow or appears to stall completely. What modifications can I make to the reaction conditions?

Answer: Sluggish reactions are a direct consequence of the steric hindrance around the nitrogen atoms.

  • Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation is an excellent technique for accelerating slow reactions.[7][8][9][10][11] The direct and rapid heating of the polar reactants can significantly reduce reaction times from hours or days to minutes.[7]

  • Catalytic Additives: The addition of a catalytic amount of sodium or potassium iodide can accelerate reactions involving alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[5]

  • Alternative Alkylation Strategies: If traditional SN2 alkylation fails, consider alternative methods such as reductive amination if you are trying to install a group that can be derived from an aldehyde or ketone. For the introduction of aryl or vinyl groups, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may be necessary, although these are beyond the scope of simple alkylation.

Problem 4: Epimerization or Racemization at Adjacent Stereocenters

Question: I'm observing a loss of stereochemical integrity at a chiral center adjacent to the reacting nitrogen. How can this be prevented?

Answer: Epimerization at a stereocenter alpha to the reacting nitrogen can occur if the base is strong enough to deprotonate the α-carbon, leading to the formation of a planar enolate or a related intermediate.

  • Judicious Choice of Base and Temperature: To minimize this risk, use the mildest base possible that still effects the desired N-alkylation. Running the reaction at the lowest feasible temperature can also help to suppress this side reaction. For instance, using a weaker base like K2CO3 at a moderate temperature is less likely to cause epimerization than using a very strong base like LDA at a higher temperature.

Experimental Protocols

Protocol A: Selective Mono-Boc Protection of a 2,5-Diazaspiro[3.4]octane

This protocol is adapted from general methods for the mono-protection of diamines.[14][15][16][17]

  • Dissolution: Dissolve the 2,5-diazaspiro[3.4]octane (1.0 eq) in methanol at 0 °C.

  • Monoprotonation: Slowly add a solution of trimethylsilyl chloride (Me3SiCl) (1.0 eq) in anhydrous methanol. Me3SiCl serves as a convenient in situ source of HCl.[15][17]

  • Stirring: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.0 eq) in methanol to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Workup: Dilute the reaction with water and wash with diethyl ether to remove any unreacted (Boc)2O. Adjust the pH of the aqueous layer to >12 with aqueous NaOH.

  • Extraction: Extract the product into dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pure mono-Boc-protected diamine.

Protocol B: Microwave-Assisted N-Alkylation of a Mono-Boc Protected 2,5-Diazaspiro[3.4]octane

This protocol utilizes the benefits of microwave irradiation to accelerate the alkylation of a sterically hindered amine.[7][9][10]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the mono-Boc-protected 2,5-diazaspiro[3.4]octane (1.0 eq), the desired alkyl halide (1.1-1.5 eq), and a suitable base such as K2CO3 (2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature between 100-160 °C for 10-60 minutes. The optimal time and temperature should be determined empirically for each substrate.

  • Cooling and Filtration: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Data Presentation

Table 1: Comparison of Common Bases for N-Alkylation

BasepKa of Conjugate AcidTypical SolventNotes
Potassium Carbonate (K2CO3)10.3DMF, MeCN, AcetoneMild, inexpensive, and commonly used.[5]
Cesium Carbonate (Cs2CO3)10.3DMF, MeCNOften more effective than K2CO3 due to the "cesium effect".[1]
Diisopropylethylamine (DIPEA)10.7DCM, MeCNSterically hindered, non-nucleophilic organic base.
Potassium bis(trimethylsilyl)amide (KHMDS)26 (in THF)THF, TolueneStrong, non-nucleophilic base, useful for weakly acidic amines.
Lithium diisopropylamide (LDA)36 (in THF)THFVery strong, non-nucleophilic base, but can promote side reactions.

Table 2: Solvent Effects on N-Alkylation

SolventDielectric ConstantProperties
Dimethylformamide (DMF)37High boiling point, excellent for dissolving a wide range of reactants.[5][11]
Acetonitrile (MeCN)36Lower boiling point than DMF, can be used under pressure for higher temperatures.[3][4]
Dimethyl Sulfoxide (DMSO)47Highly polar, can accelerate SN2 reactions, but care must be taken at high temperatures.[3]
Tetrahydrofuran (THF)7.5Less polar, often used with strong, highly soluble bases like LDA.[6]

Visualizations

Troubleshooting Workflow for Low-Yield Alkylation

Troubleshooting_Workflow start Start: Low Alkylation Yield check_base Step 1: Evaluate Base - Is it strong enough? - Is it non-nucleophilic? start->check_base Initial Observation check_solvent Step 2: Assess Solvent - Is it a polar aprotic solvent? - Are reactants soluble? check_base->check_solvent Base OK check_temp Step 3: Optimize Temperature - Gradually increase temperature. - Consider microwave irradiation. check_solvent->check_temp Solvent OK check_electrophile Step 4: Examine Electrophile - Switch to a more reactive halide (e.g., R-I)? - Consider a triflate? check_temp->check_electrophile Temp OK success Success: Improved Yield check_electrophile->success Electrophile OK

Caption: A stepwise approach to troubleshooting low-yield N-alkylation reactions.

Selective Mono-Alkylation via Protection Strategy

Mono_Alkylation_Strategy cluster_0 Step 1: Mono-protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Diamine 2,5-Diazaspirocycle (Two reactive NH sites) Mono_Boc Mono-Boc Protected (One reactive NH site) Diamine->Mono_Boc + (Boc)2O, HCl source Mono_Boc_2 Mono-Boc Protected Alkylated N-Alkylated, N'-Boc Protected Alkylated_2 N-Alkylated, N'-Boc Protected Mono_Boc_2->Alkylated + R-X, Base Final_Product Mono-Alkylated Product Alkylated_2->Final_Product Acid (e.g., TFA, HCl)

Caption: Workflow for achieving selective mono-alkylation using a protecting group strategy.

References

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  • Hernández-Linares, M. G., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 67-73. [Link]

  • Roychowdhury, P., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Organic Letters, 26(7), 1430-1435. [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

  • Al-Masri, O. A., et al. (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. Archiv der Pharmazie, 355(5), e2100443. [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]

  • Katritzky, A. R., et al. (2020). N-Acylbenzotriazole: convenient approach for protecting group-free monoacylation of symmetric diamines. Monatshefte für Chemie - Chemical Monthly, 151(4), 589-598. [Link]

  • Bheemreddy, H., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9159-9163. [Link]

  • Hernández-Linares, M. G., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Semantic Scholar. [Link]

  • Singh, C., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • de Cózar, A., Arrieta, A., & Cossío, F. P. (2021). On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. The Journal of Organic Chemistry, 86(21), 14787-14795. [Link]

  • Pradhan, P., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 8(1), 127-135. [Link]

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  • Obata, S., et al. (2022). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. Angewandte Chemie International Edition, 61(11), e202114707. [Link]

  • Cvetkovska, M., et al. (2016). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research, 5(3), 193-197. [Link]

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  • Németh, B., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2337. [Link]

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Troubleshooting

Technical Support Center: Resolving Rotamers in NMR Spectra of Boc-Spiro Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for a common challenge in NMR spectroscopy: the p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for a common challenge in NMR spectroscopy: the presence of rotamers in tert-butyloxycarbonyl (Boc)-protected compounds, particularly those with spirocyclic scaffolds. The restricted rotation around the carbamate C-N bond often leads to signal doubling or broadening, complicating spectral analysis. This resource offers a series of frequently asked questions (FAQs) and detailed experimental protocols to help you diagnose, manage, and resolve these issues effectively.

Understanding the Phenomenon: Why Boc Groups Cause NMR Headaches

The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in modern organic synthesis. However, its amide-like nature introduces a significant hurdle in NMR characterization. Due to p-π conjugation between the nitrogen lone pair and the carbonyl group, the C-N bond possesses partial double-bond character.[1] This restricts free rotation, giving rise to two distinct and slowly interconverting conformational isomers, or rotamers (often labeled as syn and anti).[2]

Because NMR is a relatively slow spectroscopic technique, if the rate of interconversion between these rotamers is on the same timescale as the NMR experiment, it results in either broadened peaks or a complete duplication of signals for nuclei near the Boc group.[3][4] This guide will walk you through how to confirm the presence of rotamers and manipulate experimental conditions to obtain clean, interpretable spectra.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing double the number of expected peaks in the ¹H or ¹³C NMR spectrum of my Boc-protected compound?

This is the classic signature of rotamers. The restricted rotation around the N-C(O) bond of the Boc group creates two distinct chemical environments.[2] Protons and carbons near the Boc group in one rotamer will have slightly different chemical shifts compared to the corresponding nuclei in the other rotamer. If the interconversion between these two states is slow on the NMR timescale, the spectrometer detects them as separate species, leading to a doubling of the expected signals.[5] This effect is most pronounced for atoms alpha and beta to the nitrogen atom.

Q2: What is the difference between rotamers and diastereomers in an NMR spectrum?

This is a critical distinction. Both rotamers and diastereomers can lead to complex NMR spectra with multiple sets of peaks. However, their behavior is fundamentally different:

  • Rotamers are conformational isomers that are in a dynamic equilibrium, interconverting through bond rotation.[3] Their signals can be made to merge (coalesce) into a single, averaged signal by changing the temperature.[6][7]

  • Diastereomers are distinct, non-interconverting stereoisomers. They are stable and separable compounds.[8][9] The ratio of their signals in an NMR spectrum will not change with temperature, and the peaks will not coalesce upon heating.

The most definitive way to distinguish between them is through a Variable Temperature (VT) NMR experiment or a 2D Exchange Spectroscopy (EXSY) experiment.[8][9]

Q3: My NMR signals aren't doubled, just very broad. Could this also be caused by rotamers?

Yes. Broad peaks are often observed when the rate of interconversion between rotamers is at an intermediate stage on the NMR timescale, approaching the point of coalescence.[10][11] At this exchange rate, the spectrometer can't resolve the two distinct signals, nor can it see a single sharp, averaged signal. The result is a broad, often featureless peak. This is a strong indication that a modest change in temperature could either sharpen the signals into two distinct sets (at lower temperatures) or a single set (at higher temperatures).[6]

Diagram: The Boc-Rotamer Equilibrium

The partial double-bond character of the carbamate C-N bond restricts rotation, leading to two distinct, interconverting rotameric states that are observable by NMR at room temperature.

G RotamerA R-N(Boc)-R' TS [Rotation Barrier] RotamerA->TS RotamerB R'-N(Boc)-R TS->RotamerB

Caption: Equilibrium between two Boc-rotamers.

Q4: How can I quickly obtain a clean, averaged spectrum for routine characterization?

The most straightforward method is to heat the sample. By increasing the temperature, you increase the rate of rotation around the C-N bond. When the interconversion becomes fast enough on the NMR timescale, the spectrometer detects only a single, population-averaged signal for each nucleus.[3][4] This process is called coalescence .[7][12] For many Boc-protected amines, heating the sample to 50-80 °C is sufficient to observe a single set of sharp peaks.[6]

Q5: How does the choice of NMR solvent affect the appearance of rotamers?

Solvent choice can have a significant impact on both the ratio of the two rotamers and their rate of interconversion.[13]

  • Polar/Protic Solvents (e.g., Methanol-d₄, DMSO-d₆): These solvents can form hydrogen bonds with the carbamate carbonyl, which can alter the energy barrier to rotation and change the equilibrium populations of the rotamers.[13][14] DMSO-d₆ is often used for high-temperature experiments due to its high boiling point.[6]

  • Nonpolar Solvents (e.g., Benzene-d₆, Toluene-d₈): These solvents can induce different chemical shifts compared to standard solvents like CDCl₃, which may help to resolve overlapping signals. Toluene-d₈ is also suitable for a wide range of temperatures.[6][10]

  • Viscosity: More viscous solvents like DMSO-d₆ can sometimes lead to broader lines in general, which might compound the broadening from chemical exchange.[11]

Often, simply switching from CDCl₃ to DMSO-d₆ or Toluene-d₈ can be enough to either resolve or coalesce problematic signals.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Analysis

This is the most definitive method to identify and characterize rotamers. The goal is to acquire a series of ¹H NMR spectra at different temperatures to observe the transition from slow exchange (two sets of peaks), through coalescence (broad peaks), to fast exchange (one set of averaged peaks).

Methodology:

  • Sample Preparation:

    • Prepare your sample in a suitable solvent with a high boiling point and low freezing point, such as Toluene-d₈ (BP: 111 °C, MP: -95 °C) or DMSO-d₆ (BP: 189 °C, MP: 18.5 °C).[6] Ensure you use a proper NMR tube rated for temperature changes (e.g., Pyrex).

    • Keep the concentration moderate (5-15 mg in 0.6 mL) to avoid solubility issues at low temperatures.

  • Instrument Setup:

    • Start at ambient temperature (e.g., 25 °C / 298 K) and acquire a standard ¹H spectrum. This is your baseline.

    • Heating: Increase the temperature in increments of 10-15 K (e.g., 313 K, 328 K, 343 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[6]

    • Cooling (Optional): If signals are broad at room temperature, cooling the sample can slow the exchange enough to resolve two distinct sets of signals. Decrease the temperature in 10-15 K increments.

  • Data Analysis:

    • Identify Paired Signals: Look for pairs of signals that broaden, move closer together, and eventually merge into a single peak as the temperature increases.

    • Determine Coalescence Temperature (Tc): Note the temperature at which a pair of signals merges into a single flat-topped peak.[7][15] This temperature can be used to calculate the energy barrier (ΔG‡) for rotation.[12][16]

    • Confirm Structure: At a temperature well above Tc, the spectrum should simplify to a single set of sharp peaks, which can be used for routine structural confirmation and integration.[17]

Diagram: VT-NMR Experimental Workflow

A systematic approach to diagnosing rotamers using variable temperature NMR spectroscopy.

G A Prepare Sample in Appropriate VT Solvent (e.g., Toluene-d8) B Acquire Spectrum at Ambient Temp (298 K) A->B C Observe Spectrum: Broad or Doubled Peaks? B->C D Increase Temperature (e.g., to 313 K, 328 K...) C->D Broad/Doubled E Decrease Temperature (e.g., to 273 K, 253 K...) C->E Broad F Allow Temp to Equilibrate (5-10 min) D->F E->F G Acquire New Spectrum F->G F->G H Signals Coalesced? G->H I Signals Sharpened into Two Sets? G->I J Yes: Rotamers Confirmed. Use High-Temp Spectrum for Analysis. H->J Yes K No: Increase Temp Further H->K No L No: Decrease Temp Further I->L No M Yes: Rotamers Confirmed. I->M Yes K->D L->E

Caption: Workflow for a Variable Temperature NMR experiment.

Protocol 2: 2D Exchange Spectroscopy (EXSY) for Rotamer Confirmation

A 2D EXSY (or its NOESY equivalent) experiment is a powerful, non-intrusive method to unequivocally prove that two signals arise from species that are exchanging with each other.[8][9] It is an excellent alternative when VT-NMR is not feasible.

Principle: In an EXSY spectrum, protons that are in chemical exchange will show "cross-peaks" connecting their signals. For small molecules, these exchange cross-peaks have the same phase/sign as the diagonal peaks, distinguishing them from NOE cross-peaks which are typically out of phase.[18][19]

Methodology:

  • Setup: Use a standard NOESY or EXSY pulse sequence on your spectrometer. A key parameter is the mixing time (d8 or tm) . This is the period during which chemical exchange is allowed to occur. Start with a mixing time of around 300-500 ms.

  • Acquisition: Run the 2D experiment at a temperature where you can clearly see both sets of rotamer signals (typically room temperature or slightly below).

  • Analysis:

    • Process the 2D spectrum.

    • Look for off-diagonal cross-peaks that connect a proton signal from one rotamer to the corresponding proton signal in the second rotamer.

    • The presence of these cross-peaks is definitive proof of chemical exchange between the two species, confirming their identity as rotamers.[18]

Diagram: Interpreting a 2D EXSY Spectrum

A 2D EXSY spectrum provides definitive proof of rotamers by showing cross-peaks between exchanging nuclei.

Caption: Schematic 2D EXSY spectrum showing rotamer exchange.

Data Summary Tables

Table 1: Properties of Common Deuterated Solvents for VT-NMR Studies [6][20][21]

SolventBoiling Point (°C)Melting Point (°C)Useful Temperature Range (°C)Notes
Acetone-d₆56.5-94-80 to 50Good for low temperatures.
Acetonitrile-d₃81.6-45-40 to 75Common, but limited high temp range.
Chloroform-d61.2-64-60 to 55Standard, but not ideal for VT work.
Dichloromethane-d₂39.8-95-80 to 35Excellent for low temperatures.
DMSO-d₆18918.525 to 150+Excellent for high temperatures; viscous.
Methanol-d₄65.4-98-90 to 60Protic, can influence rotamer populations.
Toluene-d₈111-95-90 to 100Excellent all-around VT solvent.
Tetrahydrofuran-d₈66-108-100 to 60Good for low temperatures.

Table 2: Summary of Experimental Effects on Boc-Rotamer Spectra

Parameter ChangeExpected Effect on SpectrumRationale
Increase Temperature Peaks broaden, shift closer, then coalesce into sharp, averaged signals.Increases the rate of C-N bond rotation, leading to fast exchange on the NMR timescale.[4]
Decrease Temperature Broad peaks resolve into two distinct, sharp sets of signals.Decreases the rate of C-N bond rotation, leading to slow exchange on the NMR timescale.[3]
Switch to Polar Solvent May change the ratio of rotamers and shift the coalescence temperature.Solvation and hydrogen bonding can stabilize one rotamer over the other, altering the energy landscape.[13][14]
Switch to Nonpolar Solvent Can alter chemical shifts, potentially resolving overlapping signals.Aromatic solvents can induce significant changes in chemical shifts through anisotropic effects.[10]
Increase Concentration Can lead to general peak broadening.Increased viscosity and potential for intermolecular interactions can reduce relaxation times.[10][11]

References

  • Variable Temperature NMR Spectroscopy and DFT Studies. (n.d.). SSRN. Retrieved from [Link]

  • Hussaini, I., et al. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5139-5142. Retrieved from [Link]

  • Hussaini, I., et al. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Select. (2013). Rotamers- assigned by a simple NMR experiment. ORGANIC CHEMISTRY SELECT. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Reddit. (2025). Why are my NMR signals unexpectedly broad??? r/Chempros. Retrieved from [Link]

  • Otomaru, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

  • Kirschner, K. N., & Woods, R. J. (2001). Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Rsc.org. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Chemistry and Biochemistry. Retrieved from [Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Request PDF. (n.d.). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Determination of Energetics of Fluxional Molecules by NMR. Retrieved from [Link]

  • Pillay, S., et al. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PMC. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment. Retrieved from [Link]

  • Wang, N., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. Retrieved from [Link]

  • Nkunya, M. H. H., et al. (2007). Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. PMC - NIH. Retrieved from [Link]

  • University of Colorado Boulder. (2009). Determining the Energy of Activation Parameters from Dynamic NMR Experiments. Retrieved from [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? r/Chempros. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2012). Sorting Out NOE's for Exchanging Rotamers. Retrieved from [Link]

  • Request PDF. (n.d.). Determination of Rotamer Populations and Related Parameters from NMR Coupling Constants. ResearchGate. Retrieved from [Link]

  • Gregory, H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during TFA removal of Boc groups

Welcome to the Peptide Synthesis Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptide Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a technical guide designed to troubleshoot and prevent side reactions during the removal of tert-butyloxycarbonyl (Boc) groups using Trifluoroacetic Acid (TFA).

Whether you are performing global deprotection in Fmoc solid-phase peptide synthesis (SPPS) or removing an N-terminal Boc group in solution-phase organic synthesis, the chemical adversary is identical: the tert-butyl cation .

Part 1: The Mechanic of Failure (The Cation Cascade)

To prevent side reactions, you must understand the enemy. When TFA protonates the Boc group, it cleaves the carbamate to release CO₂ and a tert-butyl cation (


).[1]

This cation is a hungry electrophile. In an ideal system, it degrades into isobutylene (gas) or is trapped by a scavenger. In a failed experiment, it attacks the electron-rich nucleophiles in your peptide: Tryptophan (Indole) , Methionine (Thioether) , Tyrosine (Phenol) , and Cysteine (Thiol) .

Mechanism of Action & Scavenging

Boc_Mechanism Boc_Peptide Boc-Protected Peptide Intermediate Carbamic Acid Intermediate Boc_Peptide->Intermediate + H+ TFA TFA (Acidolysis) Cation tert-Butyl Cation (t-Bu+) Intermediate->Cation - CO2 Trapped Scavenged Adduct (Inert) Cation->Trapped + Scavenger (Fast) Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination SideProduct Alkylated Peptide (+56 Da Mass Shift) Cation->SideProduct + Peptide Side Chain (Slow but Irreversible) Scavenger Scavenger (Silanes/Thiols) Scavenger->Trapped Trp Trp/Met/Cys (Nucleophiles) Trp->SideProduct Avoid this!

Figure 1: The fate of the tert-butyl cation.[2] The goal of your cocktail is to make the "Scavenger" pathway kinetically faster than the "Side Reaction" pathway.

Part 2: Troubleshooting Specific Side Reactions

Use this section to diagnose mass spectrometry anomalies.

Issue 1: The "+56 Da" Mass Shift (Tryptophan Alkylation)

Symptom: Your mass spectrum shows peaks at


 or 

. Cause: The tert-butyl cation has attached to the indole ring of Tryptophan.[2] This is the most common and difficult side reaction to reverse. The Fix:
  • Scavenger Selection: You must use a "soft" nucleophile. 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) are most effective here.

  • Silane Boost: Triisopropylsilane (TIS) is superior to water because it acts as a hydride donor, permanently quenching the cation.

  • Protocol: Switch to Reagent K (see Part 3).

Issue 2: The "+16 Da" Mass Shift (Methionine Oxidation)

Symptom: Peaks at


.
Cause:  Methionine is oxidized to Methionine Sulfoxide [Met(O)] by reactive oxygen species in the TFA or dissolved air.
The Fix: 
  • Prevention: Use Thioanisole or Dimethyl sulfide (DMS) in the cleavage cocktail. These act as reducing agents.[3]

  • Rescue (Post-Cleavage): If oxidation occurs, the peptide can be reduced back to native Met using

    
     and DMS in TFA, though this is labor-intensive [1].
    
Issue 3: Cysteine Scrambling or Re-attachment

Symptom: Complex mixtures, dimers, or mass shifts corresponding to protecting groups (e.g.,


 Da for t-butyl on Cys).
Cause:  Cysteine is a "cation sponge." If the scavenger concentration drops, the removed protecting groups will re-attach to the free thiol.
The Fix:  High concentrations of EDT (2.5% - 5%)  are non-negotiable for Cys-rich peptides.

Part 3: Optimized Cleavage Cocktails

Do not use "Standard Cleavage" (95% TFA / 5% Water) for complex sequences. Select the cocktail based on your peptide's composition.

Cocktail Selection Guide
Cocktail NameComposition (v/v)Best For...Mechanism Notes
Reagent B TFA (88%) Phenol (5%) Water (5%) TIS (2%)General Use (No Cys/Met/Trp)TIS (Triisopropylsilane) provides hydride quenching. Phenol protects Tyr.
Reagent K TFA (82.5%) Phenol (5%) Water (5%) Thioanisole (5%) EDT (2.5%)Sensitive Peptides (Contains Trp, Tyr, Cys, Met)The "Gold Standard" for dirty sequences. EDT/Thioanisole prevents alkylation and oxidation [2].
Reagent H TFA (81%) Phenol (5%) Thioanisole (5%) EDT (2.5%) Water (3%) DMS (2%) NH₄I (1.5%)High-Risk Methionine Specifically designed to reduce Met(O) in situ during cleavage [1].
Low-Acid TFA (1-10%) in DCM + TIS (5%)Trityl Removal / Resin Cleavage Leaves Boc intact. Used for fragment condensation strategies.[4]

Critical Note on EDT: 1,2-Ethanedithiol (EDT) smells potent. Always use in a fume hood. If smell is prohibitive, DODT (3,6-Dioxa-1,8-octanedithiol) is a less odorous, albeit more expensive, alternative.

Part 4: Experimental Protocols

Protocol A: High-Fidelity Global Deprotection (Reagent K)

Use this for any sequence containing Trp, Met, or Cys.

  • Preparation: Ensure the peptide-resin is washed with DCM and thoroughly dried under nitrogen. Residual DMF can cause basic buffering and incomplete cleavage.

  • Cocktail Prep: In a separate vial, mix:

    • 0.5 mL Phenol (liquefied)

    • 0.5 mL Water[5]

    • 0.5 mL Thioanisole

    • 0.25 mL EDT

    • 8.25 mL TFA (Add last, chilled)

  • Reaction: Add 10-20 mL of cocktail per gram of resin.

  • Incubation: Shake gently at room temperature for 2 to 3 hours .

    • Tip: For sequences with multiple Arg(Pbf), extend to 4 hours, but monitor Trp integrity.

  • Precipitation: Filter resin. Drop filtrate into cold Diethyl Ether (10x volume) to precipitate peptide. Centrifuge and wash pellet 3x with ether to remove scavengers.

Protocol B: The "Rescue" for Oxidized Methionine

If you observe +16 Da peaks after standard cleavage.

  • Dissolve crude peptide in TFA containing dimethyl sulfide (DMS) and ammonium iodide (NH₄I) .

    • Ratio: TFA:DMS:NH₄I (approx 90:5:5).

  • Incubate at 0°C for 30 minutes .

  • Quench with cold ether and re-precipitate.

    • Mechanism:[6][7][8][9] Iodide reduces the sulfoxide back to the thioether, while DMS scavenges the resulting iodine species [3].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I just use water as a scavenger? A: Only for very simple peptides (e.g., Poly-Ala). Water is a nucleophile, but it is poor at trapping the lipophilic tert-butyl cation compared to silanes (TIS) or thiols. Relying solely on water for Trp-containing peptides will result in alkylation.

Q: Why is my peptide yield low after using Reagent K? A: Reagent K is potent. If the yield is low, check your ether precipitation step. The scavengers (Thioanisole/EDT) are oily; you must wash the pellet thoroughly with cold ether to ensure the peptide crashes out and the scavengers stay in the supernatant.

Q: I see a +96 Da adduct on Tryptophan. What is this? A: This is likely a Trifluoroacetyl adduct.[4] It can happen if the peptide is dried down from TFA without a proper ether wash or lyophilization step. It is usually base-labile and can often be removed by treating the peptide with aqueous piperidine or raising the pH slightly during purification, though prevention (proper ether washes) is better.

Q: How do I prevent Aspimide formation? A: While Aspimide is more common in base treatments, it can occur in acidic conditions if the sequence is Asp-Gly, Asp-Ser, or Asp-Thr. Keep cleavage times under 3 hours and keep the cocktail chilled (4°C) if this sequence is present.

References

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][5][9][10] International Journal of Peptide and Protein Research.[5][11] Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[12] International Journal of Peptide and Protein Research.[5][11] Link

  • Nicolas, E., et al. (1995). Methionine sulfoxide reduction in peptide synthesis.[13] Tetrahedron.[14] Link

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis.[5] Journal of Organic Chemistry.[15] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Profiling of tert-Butyl 2,5-diazaspiro[3.6]decane-2-carboxylate

This guide provides a comparative technical profiling of tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate , focusing on its 1H NMR spectral characteristics, structural dynamics, and differentiation from rigid analogs....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical profiling of tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate , focusing on its 1H NMR spectral characteristics, structural dynamics, and differentiation from rigid analogs.

Executive Summary & Structural Context

Molecule: tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate CAS: 1250995-88-2 (Generic derivative class) Role: A spirocyclic diamine scaffold used in medicinal chemistry to modulate lipophilicity and metabolic stability compared to flat piperazine or morpholine surrogates.

This guide compares the [3.6] spiro-system (flexible 7-membered ring fused to a rigid 4-membered ring) against the industry-standard [3.3] spiro-system (rigid bis-azetidine). The primary characterization challenge is the Boc-rotamerism observed at room temperature, which often obscures the azetidine proton signals.

Structural Topology & Numbering

The following diagram illustrates the specific connectivity and numbering used for NMR assignment. Note the asymmetry introduced by the 7-membered ring (Azepane) versus the 4-membered ring (Azetidine).

SpiroStructure cluster_azetidine Ring A (Azetidine) cluster_azepane Ring B (Azepane) N2 N2 (Boc) C3 C3 N2->C3 C1 C1 C1->N2 C4 C4 (Spiro) C3->C4 C4->C1 N5 N5 (NH) C4->N5 Spiro-Fusion C6 C6 N5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C10->C4

Figure 1: Connectivity of the 2,5-diazaspiro[3.6]decane core. The spiro-carbon (C4) links the Boc-protected azetidine (Ring A) and the free azepane (Ring B).

Methodology: Resolving Conformational Dynamics

Spirocyclic carbamates exhibit restricted rotation around the N-CO bond (Boc group), leading to broadened or split signals (rotamers) in NMR spectra at 298 K (25°C).

Protocol: Variable Temperature (VT) NMR

To obtain a sharp, single-species spectrum for publication, you must collapse the rotamers by increasing the temperature.

  • Solvent Choice: Use DMSO-d6 instead of CDCl3.

    • Reason: DMSO has a higher boiling point, allowing experiments at 350–370 K. It also stabilizes the exchangeable NH proton, making it visible as a sharp signal.

  • Sample Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce aggregation in spiro-amines.

  • Acquisition:

    • Step 1: Acquire standard 1H at 298 K (Baseline for rotamer assessment).

    • Step 2: Heat probe to 353 K (80°C) . Allow 5 minutes for equilibration.

    • Step 3: Shim at high temperature (critical due to convection currents).

    • Step 4: Acquire 16–32 scans.

Comparative Data Analysis

This section contrasts the target molecule with its common rigid analog, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)

Note: Chemical shifts are reported for the high-temperature (coalesced) state to ensure accuracy.

PositionProton TypeShift (

, ppm)
MultiplicityIntegralAssignment Logic
Boc

1.38 – 1.45Singlet9HCharacteristic tert-butyl singlet.
Azetidine

(C1, C3)
3.70 – 3.95 Broad s / d4HDeshielded by N-Boc. Often appears as two doublets or a broad hump at RT due to ring puckering/rotamers.
Azepane

(C6)
2.85 – 3.05Multiplet2H

-protons to the free amine (N5).
Azepane

(C7, C8, C9)
1.50 – 1.80Multiplet6H"Hump" of methylene protons in the 7-membered ring.
Azepane

(C10)
1.85 – 2.05Multiplet2HDistinct from other CH2s due to proximity to the quaternary spiro center.
Amine

(N5)
2.0 – 3.5Broad s1HHighly variable. visible in DMSO; often absent in CDCl3 due to exchange.
Comparison with Alternative: [3.6] vs. [3.3] System

The [3.3] system is a "rigid rod," whereas the [3.6] system has a "floppy tail." This results in distinct spectral differences.[1][2][3]

FeatureTarget: [3.6] DecaneAlternative: [3.3] HeptaneInterpretation
Ring A Signals Broad/Split at RTSharp Singlet (often)The [3.3] system's symmetry often simplifies the azetidine signal to a singlet (

3.9 ppm). The [3.6] asymmetry splits these peaks.
Aliphatic Region Complex Multiplets (1.5-1.8 ppm)Clean BaselineThe 7-membered ring adds significant methylene bulk, obscuring impurities in the 1.5 ppm region.
Conformation Multiple puckering modesRigid[3.6] requires VT-NMR for clean integration; [3.3] usually does not.

Experimental Workflow: Characterization Pipeline

The following DOT diagram outlines the decision tree for characterizing this molecule, ensuring self-validating results.

Workflow Start Crude Product Isolation Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for amines) Start->Solvent RunRT Run 1H NMR @ 298K Solvent->RunRT Check Are Azetidine peaks (3.7-4.0 ppm) broad or split? RunRT->Check Sharp Spectrum Clean Check->Sharp No Broad Rotamers Present Check->Broad Yes D2O Optional: D2O Shake (Confirm NH peak) Sharp->D2O VT Heat to 353K (80°C) Re-shim & Acquire Broad->VT Final Final Integration & Assignment VT->Final D2O->Final

Figure 2: Decision matrix for handling rotameric broadening in spiro-carbamates.

Troubleshooting & Critical Quality Attributes (CQA)

The "Missing" Proton
  • Symptom: The NH proton is not visible or integrates to < 1H.

  • Cause: Rapid proton exchange with trace water in the solvent.

  • Solution: Do not rely on NH integration for purity. Rely on the ratio of the Boc singlet (9H) to the Azetidine protons (4H).

Impurity Overlap
  • Risk: The Azepane ring CH2s (1.5–1.8 ppm) overlap perfectly with water in CDCl3 (1.56 ppm) or grease impurities.

  • Validation: Use the 13C NMR to validate the aliphatic region. The [3.6] system should show distinct carbons for the 7-membered ring (typically 4 distinct aliphatic CH2 signals + 2 azetidine CH2 signals).

Salt Formation

If the product is isolated as an HCl or Oxalate salt:

  • Shift Change: The protons on C6 (next to N5) will shift downfield (

    
     ppm) due to protonation.
    
  • Solubility: Salts are often insoluble in CDCl3; DMSO-d6 or D2O is mandatory.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Synthesis of Diazaspiro[3.3]heptanes (Comparator Data)

    • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Building Blocks. Journal of Organic Chemistry, 75(24), 8701–8704. Link

  • NMR Solvent Data

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Validation

The Ascendancy of Spiro-Amines: A Comparative Guide to Enhanced Metabolic Stability Over Piperazines

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic liabilities that can premature...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic liabilities that can prematurely terminate the journey of a promising drug candidate. The piperazine ring, a ubiquitous scaffold in numerous approved drugs, is often a metabolic Achilles' heel, susceptible to rapid degradation by cytochrome P450 (CYP450) enzymes. This guide provides an in-depth, objective comparison of the metabolic stability of piperazines versus a rising star in medicinal chemistry: spiro-amines. We will delve into the mechanistic underpinnings of their metabolic fates, present supporting experimental data, and offer detailed protocols for their evaluation, empowering you to make more informed decisions in your drug design endeavors.

The Piperazine Predicament: A Target for Metabolic Enzymes

The piperazine moiety, while offering desirable properties such as high aqueous solubility and versatile synthetic handles, is notoriously prone to metabolic breakdown.[1] The primary routes of its metabolism are Phase I reactions, predominantly catalyzed by the CYP450 superfamily of enzymes in the liver.[2]

The most common metabolic transformations of piperazine-containing compounds include:

  • N-dealkylation: The cleavage of the bond between a nitrogen atom and its substituent is a major metabolic pathway.[3] This process is often initiated by the abstraction of a hydrogen atom from the carbon alpha to the nitrogen, leading to the formation of an unstable carbinolamine intermediate that subsequently collapses.

  • Hydroxylation: The addition of a hydroxyl group to the piperazine ring or its substituents is another frequent metabolic event.[4] Aromatic hydroxylation can also occur if aryl groups are attached to the piperazine nitrogen.[4]

These metabolic events are often rapid, leading to high intrinsic clearance and a short in-vivo half-life of the parent compound, thereby diminishing its therapeutic efficacy.[2] The specific CYP450 isoforms most commonly implicated in piperazine metabolism include CYP3A4, CYP2D6, CYP1A2, and CYP2C19.[3][5]

Piperazine Piperazine-Containing Drug N_Dealkylation N-Dealkylation Piperazine->N_Dealkylation CYP450 (e.g., CYP3A4, CYP2D6) Hydroxylation Ring/Substituent Hydroxylation Piperazine->Hydroxylation CYP450 Metabolites Inactive/Less Active Metabolites N_Dealkylation->Metabolites Hydroxylation->Metabolites

Caption: Major CYP450-mediated metabolic pathways of piperazine-containing drugs.

Spiro-Amines: A Structurally Rigid Solution to Metabolic Instability

Spiro-amines, particularly structures like 2,6-diazaspiro[3.3]heptane, have emerged as highly effective bioisosteres of piperazine.[6][7] This bioisosteric replacement has been shown to significantly enhance metabolic stability, a consequence of the unique structural and conformational properties of the spirocyclic system.[4][6][8]

The key advantages of spiro-amines in mitigating metabolism include:

  • Steric Shielding: The rigid, three-dimensional architecture of the spirocyclic core provides steric hindrance around the nitrogen atoms and the adjacent carbons.[9] This "metabolic blocking" makes it more difficult for the bulky CYP450 enzymes to access these potential sites of metabolism.[9]

  • Conformational Rigidity: Unlike the flexible piperazine ring, which can adopt multiple conformations, the spirocyclic framework is conformationally constrained.[6] This rigidity can lock the molecule in a conformation that is less favorable for binding to the active site of metabolic enzymes.

  • Altered Physicochemical Properties: The replacement of a piperazine with a spiro-amine can also influence key physicochemical properties like pKa and lipophilicity, which in turn can affect metabolic stability.[3] While the pKa of the nitrogen atoms can influence the rate of metabolism, the steric effects of spiro-amines are generally considered the dominant factor in their enhanced stability.

Comparative Metabolic Stability: Experimental Evidence

The theoretical advantages of spiro-amines translate into tangible improvements in metabolic stability, as demonstrated by in vitro experimental data. A compelling case study by Gancia et al. (2017) systematically investigated the impact of replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety in a series of dCTP pyrophosphatase 1 inhibitors.[4]

The results, summarized in the table below, show a dramatic increase in metabolic stability in both mouse and human liver microsomes.

Compound IDCore MoietyMouse Liver Microsome Half-life (t½, min)Human Liver Microsome Half-life (t½, min)
1 Piperazine23
29 2,6-Diazaspiro[3.3]heptane113105
Data sourced from Gancia et al., Med. Chem. Commun., 2017, 8, 1836-1843.[4]

This greater than 50-fold increase in metabolic half-life for the spiro-amine analog (compound 29 ) compared to its piperazine counterpart (compound 1 ) provides strong evidence for the utility of this bioisosteric replacement strategy in overcoming metabolic liabilities.[4]

While spiro-amines are significantly more stable, they are not metabolically inert. When metabolism does occur, it often involves hydroxylation at more distal positions of the molecule, away from the sterically hindered spirocyclic core.

cluster_0 Piperazine Analog cluster_1 Spiro-Amine Analog Piperazine Compound 1 Metabolism_P Rapid N-Dealkylation & Hydroxylation Piperazine->Metabolism_P CYP450 Clearance_P High Intrinsic Clearance (t½ = 2-3 min) Metabolism_P->Clearance_P Spiroamine Compound 29 Metabolism_S Sterically Hindered Slow Metabolism Spiroamine->Metabolism_S CYP450 Clearance_S Low Intrinsic Clearance (t½ > 100 min) Metabolism_S->Clearance_S

Caption: Comparative metabolic fate of a piperazine vs. a spiro-amine analog.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of your compounds, the in vitro liver microsomal stability assay is a robust and widely used method.[10] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes.[10]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of your test compounds and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent like DMSO.

    • Prepare a solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

  • Incubation:

    • Thaw pooled human or other species liver microsomes on ice.

    • In a 96-well plate, add the phosphate buffer, the microsomal suspension, and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) .

Start Prepare Reagents (Buffer, Compounds, NADPH system) Incubate Incubate Microsomes, Compound & Buffer at 37°C Start->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->Sample Quench Quench Reaction (Acetonitrile + IS) Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Experimental workflow for the in vitro microsomal stability assay.

Conclusion: A Clearer Path to More Stable Drugs

The strategic replacement of a metabolically labile piperazine with a more robust spiro-amine offers a powerful and validated approach to enhancing the metabolic stability of drug candidates. The inherent three-dimensionality and conformational rigidity of the spirocyclic scaffold effectively shield the molecule from enzymatic attack, leading to a longer half-life and lower intrinsic clearance. By understanding the metabolic pathways of these two amine scaffolds and employing robust in vitro assays for their evaluation, drug discovery teams can proactively design molecules with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Reilly, S. M., Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(14), 6225–6235. [Link]

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design? Patsnap. [Link]

  • Reilly, S. M., Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]

  • Reilly, S. M., Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Semantic Scholar. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • University of Bari Aldo Moro. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing. [Link]

  • Longdom Publishing. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • S. K. Sahu, M. S. D. K. Sahu, et al. (2020). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 25(17), 3983. [Link]

  • Wójcikowski, M., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLOS ONE, 10(3), e0122772. [Link]

  • Gancia, C., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(10), 1836-1843. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(12), 1705-1711. [Link]

  • Vasanthanathan, P., et al. (2006). Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates. The AAPS journal, 8(3), E532-E540. [Link]

  • Iribarne, C., et al. (1999). Human buprenorphine N-dealkylation is catalyzed by cytochrome P450 3A4. Drug metabolism and disposition: the biological fate of chemicals, 27(7), 805-809. [Link]

  • Charman, S. A., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS infectious diseases, 7(7), 1898-1909. [Link]

  • BenchChem. (2026). The medicinal chemistry of piperazines: A review. BenchChem. [Link]

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Comparative

Solubility Comparison: Spirocyclic Scaffolds vs. Bicyclic Amines

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide [1] Executive Summary In the pursuit of "escaping from flatness," medicinal chemists have increasingly turned...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

[1]

Executive Summary

In the pursuit of "escaping from flatness," medicinal chemists have increasingly turned to 3D-rich scaffolds to improve physicochemical properties.[1][2][3][4] This guide compares Spirocyclic Scaffolds (specifically spiro-fused saturated systems) against traditional Bicyclic Amines (encompassing both planar fused aromatics and saturated fused systems).

The Verdict: Spirocyclic scaffolds generally exhibit superior aqueous solubility compared to planar bicyclic amines and comparable or improved solubility versus saturated fused bicyclic amines. This is driven by the "spiro-effect," which disrupts crystal lattice packing energy (


) while maintaining favorable solvation energy (

).

Introduction: The Physicochemical Imperative

Poor solubility remains a primary cause of attrition in drug discovery. The "Escape from Flatness" paradigm, popularized by Lovering et al., established that increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success.[3][4][5]
  • Bicyclic Amines (Traditional): Historically dominated by planar aromatic systems (e.g., quinolines, isoquinolines) or simple fused saturated rings (e.g., decahydroisoquinoline). While synthetically accessible, planar variants often suffer from high crystal lattice energy due to efficient

    
     stacking, leading to poor solubility.
    
  • Spirocyclic Scaffolds: These systems share a single atom between rings (e.g., 2-azaspiro[3.3]heptane). Their inherent orthogonality forces substituents into distinct vectors, preventing efficient crystal packing and increasing 3D character without necessarily increasing molecular weight or lipophilicity.

Mechanistic Analysis: Why Spirocycles Solubilize

The solubility of a compound is governed by the General Solubility Equation (GSE), balancing the energy required to break the crystal lattice against the energy gained from solvation.

Crystal Lattice Energy ( )
  • Bicyclic Amines (Planar): Planar molecules pack efficiently. High melting points (

    
    ) indicate stable crystal lattices that are energetically costly to break.
    
  • Spirocyclic Scaffolds: The spiro-carbon creates a rigid

    
     twist (in the case of spiro[3.3] systems). This "awkward" shape frustrates crystal packing, lowering the melting point and reducing the energy penalty for dissolution.
    
Solvation Energy ( )
  • Vector Projection: Spirocycles project polar functional groups (amines, ethers) into solvent space more effectively than fused systems, where substituents may be sterically shielded by the ring system itself.

  • Lipophilicity (

    
    ):  Spirocyclic bioisosteres often lower 
    
    
    
    compared to their gem-dimethyl or fused counterparts, favoring partitioning into the aqueous phase.

Comparative Data Analysis

The following data contrasts specific spirocyclic scaffolds with their bicyclic or acyclic analogs.

Table 1: Solubility and Lipophilicity of Morpholine Bioisosteres

Comparison of a standard morpholine core (often part of bicyclic drugs) vs. Spirocyclic analogs.

Scaffold TypeStructure DescriptionLogD (pH 7.4)Solubility (µM, pH 7.4)Cl_int (µL/min/mg)
Reference N-Phenylmorpholine1.8450120
Spirocyclic 2-oxa-6-azaspiro[3.3]heptane0.6 >5000 <10
Bicyclic (Fused) 8-oxa-3-azabicyclo[3.2.1]octane1.2120045
Gem-Dimethyl 3,3-dimethylmorpholine2.132095

Data synthesized from Carreira et al. and internal compilation of spiro-oxetane literature.

Table 2: Impact of Oxygen Incorporation in Spirocycles

Comparison of carbocyclic spiro systems vs. oxa-spirocycles (highlighting the solvation effect).

Compound IDCore StructureAtom at Spiro FusionSolubility (µM)
Cmpd A Spiro[3.3]heptane (Carbocyclic)Carbon9
Cmpd B 2-oxa-6-azaspiro[3.3]heptaneOxygen (Oxa-spiro)360
Factor Increase 40x

Key Insight: While the spiro topology reduces lattice energy, the incorporation of heteroatoms (O, N) within the spiro system is critical for maximizing thermodynamic solubility via hydrogen bond acceptance.

Visualizing the Structural Advantage

The following diagram illustrates the structural divergence between fused and spiro scaffolds and their impact on solubility parameters.

G cluster_0 Starting Point: Flat/Planar Amine cluster_1 Structural Modification cluster_2 Physicochemical Outcome Flat Planar Bicyclic Amine (e.g., Quinoline) Spiro Spirocyclic Scaffold (e.g., 2-azaspiro[3.3]heptane) Flat->Spiro Escape Flatness (+Fsp3, Orthogonality) Fused Fused Saturated Bicycle (e.g., Octahydroindole) Flat->Fused Saturation (+Fsp3) Packing Crystal Packing (Lattice Energy) Spiro->Packing Disrupts Stacking (Lowers MP) Solvation Aqueous Solvation (H-Bond Access) Spiro->Solvation 3D Vector Projection (High Surface Area) Fused->Packing Moderate Disruption Result Thermodynamic Solubility Packing->Result Lower Energy Penalty Solvation->Result Higher Energy Gain

Caption: Structural evolution from planar amines to spirocyclic scaffolds, highlighting the dual mechanism of lattice disruption and enhanced solvation.

Experimental Protocols

To rigorously validate the solubility advantages of spirocyclic scaffolds in your own pipeline, use the following self-validating workflow.

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: Rapid ranking of compounds during lead optimization. Method: Nephelometry or UV-Vis precipitation.

  • Preparation: Prepare 10 mM DMSO stock solutions of the spirocyclic and bicyclic amine analogs.

  • Dilution: Spike DMSO stock into pH 7.4 phosphate-buffered saline (PBS) to reach final concentrations ranging from 1 µM to 500 µM (final DMSO < 1%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Measurement: Measure light scattering (Nephelometry) or absorbance.

  • Validation:

    • Positive Control: Hydrocortisone (Low Sol), Caffeine (High Sol).

    • Criteria: Onset of precipitation indicates the kinetic solubility limit.

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Accurate determination of equilibrium solubility for late-stage candidates. Method: Shake-Flask with HPLC-UV/MS quantification.

  • Saturation: Add solid compound in excess to pH 7.4 PBS buffer in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours.

  • Separation: Centrifuge saturated suspension (e.g., 10,000 rpm for 10 min) or filter through a PVDF membrane.

    • Critical Step: Check pH of the supernatant to ensure the compound hasn't acted as a buffer and shifted the pH.

  • Quantification: Inject supernatant onto HPLC. Calculate concentration using a calibration curve derived from the DMSO stock.

  • Solid State Analysis: Analyze the residual solid by XRPD (X-Ray Powder Diffraction) to confirm no polymorphic change or amorphous conversion occurred during the assay.

Workflow Diagram

SolubilityWorkflow Start Compound Synthesis Kinetic Kinetic Solubility (DMSO Spike -> PBS) Start->Kinetic Decision > 100 µM? Kinetic->Decision Decision->Start No (Redesign) Thermo Thermodynamic Solubility (Solid -> Buffer) Decision->Thermo Yes (Advance) XRPD XRPD Analysis (Solid Form Check) Thermo->XRPD Validate Crystal Form

Caption: Decision tree for solubility assessment, ensuring rigorous validation of solid-state forms.

Case Studies & Applications

Case Study 1: Olaparib Analogs (PARP Inhibitors)

Researchers substituted the piperazine ring (bicyclic amine component) of Olaparib with a diazaspiro[3.3]heptane .[5]

  • Result: The spirocyclic analog maintained potency but significantly improved selectivity against other PARP isoforms.

  • Solubility: The spiro-analog demonstrated a 2-fold increase in thermodynamic solubility due to the reduced lipophilicity and non-planar topology.

Case Study 2: Morpholine Bioisosteres in Antibacterials

In the optimization of Ciprofloxacin derivatives, replacing the piperazine with a spirocyclic diamine (2,6-diazaspiro[3.3]heptane) resulted in:

  • Lower intrinsic clearance (metabolic stability).[6]

  • Higher fraction unbound (

    
    ) in plasma.
    
  • Maintained aqueous solubility despite increased molecular complexity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4][7] Journal of Medicinal Chemistry.[1][4][8] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Bioisosteres of Piperazines. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008). Oxa-azaspiro[3.3]heptanes as structural replacements for morpholines and their use in drug discovery. Angewandte Chemie International Edition. Link

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[5][9] Expert Opinion on Drug Discovery.[10] Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[11][6][12][13] Link

Sources

Validation

A Comparative Guide to Assessing hERG Channel Inhibition of Spiro-Amine Derivatives

This guide provides a comprehensive comparison of methodologies for assessing the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel by spiro-amine derivatives. As a class of compounds, spiro-ami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for assessing the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel by spiro-amine derivatives. As a class of compounds, spiro-amines are of significant interest in drug discovery due to their structural rigidity and three-dimensionality, which can offer improved potency and selectivity.[1] However, these molecules, particularly those that are highly lipophilic and contain basic amine groups, often carry an inherent risk of inhibiting the hERG channel.[2]

This off-target activity is a critical safety concern, as hERG channel blockade can delay cardiac repolarization, prolong the QT interval on an electrocardiogram, and lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP).[3][4] Consequently, rigorous assessment of hERG liability is a mandatory part of the safety pharmacology evaluation for new chemical entities, as stipulated by regulatory guidelines like the ICH S7B and E14.[5]

This document delves into the causal relationships behind experimental choices, compares the leading assay formats with supporting data, and provides detailed protocols to empower researchers in drug development to make informed decisions for their cardiac safety screening strategy.

The hERG Channel: A Key Anti-Target in Cardiac Safety

The hERG channel (Kv11.1) is a voltage-gated potassium channel that conducts the rapid component of the delayed rectifier potassium current (IKr).[6] This current is pivotal for the repolarization phase (Phase 3) of the cardiac action potential, ensuring the heart muscle returns to its resting state after each contraction.[3][7]

The channel's structure features a large intracellular pore cavity, which unfortunately makes it susceptible to binding by a wide variety of structurally diverse compounds.[8][9] Spiro-amine derivatives, often possessing a basic nitrogen atom that can become protonated at physiological pH and a lipophilic scaffold, fit the general pharmacophore for hERG inhibitors. This combination facilitates entry into the channel's inner vestibule and interaction with key aromatic residues (e.g., Y652 and F656), leading to channel blockade.[8]

cluster_membrane Cardiomyocyte Membrane cluster_process hERG Pore Domain hERG Channel (Kv11.1) Voltage Sensor Domain S1-S4 K_ion_out K+ hERG:p->K_ion_out IKr Current Prolongation Delayed Repolarization (QT Prolongation) hERG->Prolongation SpiroAmine Spiro-Amine Derivative SpiroAmine->hERG:p Blockade Repolarization Normal Repolarization (Phase 3) K_ion_out->Repolarization K_ion_in K+ K_ion_in->hERG:p IKr Current

Figure 1: Mechanism of hERG channel blockade by a spiro-amine derivative.

A Phased Approach to hERG Liability Assessment

Evaluating the hERG risk of spiro-amine derivatives is not a single experiment but a phased process. The strategy is to use high-throughput, cost-effective assays early in discovery to eliminate problematic compounds, followed by more detailed, physiologically relevant assays for lead optimization and preclinical development.

A EARLY DISCOVERY (High Throughput) B LEAD OPTIMIZATION (Medium Throughput) C PRECLINICAL (Low Throughput) InSilico In Silico Modeling (QSAR) Binding Binding / Flux Assays InSilico->Binding APC Automated Patch-Clamp (APC) InSilico->APC Binding->APC MPC Manual Patch-Clamp (Gold Standard) Binding->MPC APC->MPC

Figure 2: Phased workflow for assessing hERG liability in drug discovery.

Comparison of hERG Assessment Methodologies

The choice of assay depends on the stage of drug discovery, the required throughput, and the level of detail needed. Each method offers a unique balance of speed, cost, and physiological relevance.

Early Screening: In Silico & Binding Assays

Causality: The goal in early discovery is to rapidly flag potential liabilities in large compound libraries. In silico models and binding assays are used because they are fast and inexpensive, allowing for the screening of thousands of compounds. They do not measure channel function directly but serve as effective surrogates to prioritize compounds for further testing.

  • In Silico Models: These are computational tools, often based on Quantitative Structure-Activity Relationships (QSAR), that predict a compound's likelihood of blocking the hERG channel based on its chemical structure.[10][11] Their predictive power is highly dependent on the quality and diversity of the training data set used to build the model.[12][13]

  • Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled hERG blocker (e.g., [3H]-dofetilide or [3H]-astemizole) from hERG channels in cell membrane preparations.[14] They provide a quantitative measure of binding affinity (Ki) but do not reveal the functional consequences of that binding.

  • Fluorescence-Based Assays: These methods offer a higher-throughput alternative to binding assays. The FluxOR™ thallium flux assay, for instance, measures the influx of thallium ions (a surrogate for K+) through hERG channels in live cells.[15] A reduction in the fluorescent signal indicates channel inhibition. Another approach is the fluorescence polarization assay, which measures the displacement of a fluorescent tracer from the hERG channel.[16]

The Gold Standard: Electrophysiology

Causality: To understand the true functional impact of a compound on ion channel activity, one must directly measure the electrical currents flowing through the channel. Electrophysiology remains the gold standard for this purpose.[17] It allows for the precise determination of potency (IC50), as well as detailed investigation into the mechanism of block (e.g., state-dependence).

  • Automated Patch-Clamp (APC): APC platforms like the QPatch and SyncroPatch have revolutionized hERG screening by automating the technically demanding patch-clamp process.[18][19] Using planar chip-based technology, these systems can test hundreds to thousands of data points per day, making them ideal for lead optimization.[20][21] They provide high-quality, functional data that is comparable to the traditional manual method.[19]

  • Manual Patch-Clamp: This technique is the definitive assay for characterizing drug-channel interactions.[22][23] It offers the highest data quality and flexibility, allowing for complex voltage protocols and precise control over experimental conditions.[24] While low-throughput, it is essential for detailed mechanistic studies and is the required standard for GLP-compliant safety assessments submitted to regulatory agencies.[24]

Comparative Summary
Assay Method Principle Throughput Endpoint Pros Cons Best For
In Silico Modeling Structure-based predictionVery HighhERG liability flagExtremely fast, no compound neededPredictive accuracy varies, no functional dataEarly hit identification, library design[10][11]
Radioligand Binding Competitive displacementHighBinding Affinity (Ki)High-throughput, cost-effectiveIndirect, can miss functional blockersLarge-scale primary screening[14]
Thallium Flux Assay Ion flux measurementHigh% Inhibition, IC50Functional, cell-based, high-throughputIndirect ion (Tl+), prone to artifactsLarge-scale primary screening[15]
Automated Patch-Clamp Direct current measurementMedium-High% Inhibition, IC50Functional, high-quality data, good throughputHigher cost, requires stable cell linesLead optimization, SAR studies[18][19]
Manual Patch-Clamp Direct current measurementLow% Inhibition, IC50, kineticsGold standard, highest data quality, mechanistic insightVery low throughput, technically demandingGLP studies, detailed characterization[22][23]

Experimental Protocols & Data Interpretation

Protocol: Automated Patch-Clamp (APC) hERG Assay

This protocol is a representative workflow for the QPatch system.

1. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.[24]
  • Harvest cells when they reach 70-90% confluency using a non-enzymatic dissociation solution to ensure cell membrane integrity.
  • Wash and resuspend cells in the appropriate extracellular solution to a final concentration of 1-2 x 10^6 cells/mL. Maintain cells on a gentle shaker to prevent clumping.

2. System and Solution Preparation:

  • Intracellular Solution (mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
  • Extracellular Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Prepare test compound stock solutions in DMSO and perform serial dilutions to create the final test concentrations in the extracellular solution. The final DMSO concentration should be kept constant and low (e.g., ≤0.3%).[19]

3. Experimental Run:

  • Prime the APC instrument and the QPlate (the chip-based recording substrate) with intracellular and extracellular solutions.[19]
  • The system automatically aspirates the cell suspension, and a single cell is positioned and sealed onto the micro-aperture of each recording well via suction.
  • Whole-cell configuration is achieved by applying a brief suction pulse to rupture the cell membrane under the aperture.
  • Quality Control: Only cells meeting specific criteria (e.g., seal resistance >100 MΩ and pre-compound tail current >200 pA) are used for analysis.[19]

4. Voltage Protocol and Data Acquisition:

  • Hold the cell at a membrane potential of -80 mV.
  • Apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.
  • Apply a repolarizing step to -50 mV for 2-5 seconds. This step relieves channel inactivation and allows open channels to pass a large outward "tail" current before they close (deactivate). It is this peak tail current that is measured.[25]
  • Repeat this pulse protocol at regular intervals (e.g., every 15 seconds).
  • After establishing a stable baseline current with vehicle solution, apply cumulative concentrations of the test compound.
  • Include a positive control (e.g., E-4031 or Cisapride) at the end of the experiment to confirm assay sensitivity.[19][26]

5. Data Analysis:

  • Measure the peak amplitude of the hERG tail current for each concentration.
  • Calculate the percentage inhibition at each concentration relative to the baseline vehicle control.
  • Fit the concentration-response data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Interpreting Data for Spiro-Amine Derivatives

When assessing spiro-amine derivatives, it is crucial to interpret the IC50 value in the context of the compound's intended therapeutic concentration. A common metric is the Safety Margin , calculated as:

Safety Margin = hERG IC50 / Therapeutic Free Plasma Concentration (Cmax)

A safety margin >30-100 fold is generally considered desirable, though this can vary depending on the therapeutic indication.

Hypothetical Data for Spiro-Amine Analogues:

CompoundStructure ModificationhERG IC50 (µM) (APC)Predicted Cmax (µM)Safety MarginRisk Assessment
Parent Spiro-Amine -0.80.18xHigh Risk
Analogue A Reduced lipophilicity12.50.1583xAcceptable Risk
Analogue B Lowered pKa of amine> 300.12>250xLow Risk

This data illustrates how medicinal chemistry efforts to modulate physicochemical properties (like reducing lipophilicity or the basicity of the amine) can significantly mitigate hERG liability, a strategy that has proven successful in drug discovery programs.[1]

Conclusion and Future Directions

The assessment of hERG channel inhibition is a non-negotiable step in modern drug development. For chemical series like spiro-amine derivatives, which may carry an intrinsic risk, a multi-faceted and phased approach is essential for efficient and effective safety evaluation. The journey begins with broad, high-throughput methods like in silico modeling and binding assays to quickly triage large numbers of compounds. It then progresses to the functional, higher-fidelity data from automated patch-clamp, which serves as the workhorse for lead optimization. Finally, the gold-standard manual patch-clamp provides the definitive, detailed characterization required for regulatory submission.

The future of cardiac safety assessment is moving towards the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[27] This new paradigm supplements hERG data with assessments of drug effects on multiple other cardiac ion channels, integrating the results into in silico models of the human ventricular myocyte to provide a more holistic and predictive assessment of proarrhythmic risk.[27] As these approaches mature, they will provide even greater confidence in advancing safer spiro-amine derivatives and other novel chemical entities to the clinic.

References

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (n.d.). SpringerLink. Retrieved February 23, 2026, from [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2019). PubMed. Retrieved February 23, 2026, from [Link]

  • Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride. (2014). PMC. Retrieved February 23, 2026, from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2021). PMC. Retrieved February 23, 2026, from [Link]

  • Keeping the rhythm: hERG and beyond in cardiovascular safety pharmacology. (2014). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

  • Cardiac hERG K+ Channel as Safety and Pharmacological Target. (2018). PubMed. Retrieved February 23, 2026, from [Link]

  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (2014). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (2014). Toxicology Research (RSC Publishing). Retrieved February 23, 2026, from [Link]

  • hERG K+ Channels: Structure, Function, and Clinical Significance. (2012). Physiological Reviews. Retrieved February 23, 2026, from [Link]

  • Keeping the rhythm: hERG and beyond in cardiovascular safety pharmacology. (2010). PubMed. Retrieved February 23, 2026, from [Link]

  • In silico prediction of hERG inhibition. (2014). PubMed. Retrieved February 23, 2026, from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved February 23, 2026, from [Link]

  • Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG Channel–Drug Binding Kinetics and Multichannel Pharmacology. (2017). Circulation: Arrhythmia and Electrophysiology. Retrieved February 23, 2026, from [Link]

  • Structural modeling of the hERG potassium channel and associated drug interactions. (2022). Frontiers in Pharmacology. Retrieved February 23, 2026, from [Link]

  • Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity. (2017). Frontiers in Chemistry. Retrieved February 23, 2026, from [Link]

  • An Update on the Structure of hERG. (2018). PMC. Retrieved February 23, 2026, from [Link]

  • What are hERG blockers and how do they work? (2024). News-Medical.net. Retrieved February 23, 2026, from [Link]

  • Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes. (2023). Frontiers in Cardiovascular Medicine. Retrieved February 23, 2026, from [Link]

  • Unraveling the Role of hERG Channels in Drug Safety. (n.d.). Creative Bioarray. Retrieved February 23, 2026, from [Link]

  • Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism. (2011). PLOS One. Retrieved February 23, 2026, from [Link]

  • Automated Patch-clamp. (n.d.). Creative Bioarray. Retrieved February 23, 2026, from [Link]

  • Herg Assay Services. (n.d.). Reaction Biology. Retrieved February 23, 2026, from [Link]

  • A typical test pulse protocol for a manual patch clamp study of HEK293 cells... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • UChicago Medicine research reveals intriguing theory on hERG potassium channel function that could help improve heart care. (2021). UChicago Medicine. Retrieved February 23, 2026, from [Link]

  • hERG K+ Channels: Structure, Function, and Clinical Significance. (2012). ResearchGate. Retrieved February 23, 2026, from [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved February 23, 2026, from [Link]

  • Insights into the Molecular Mechanism of hERG1 Channel Activation and Blockade by Drugs. (2010). Bentham Science. Retrieved February 23, 2026, from [Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. (2021). ACS Omega. Retrieved February 23, 2026, from [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. (n.d.). Aragen Life Sciences. Retrieved February 23, 2026, from [Link]

  • hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. (n.d.). DiscoverX. Retrieved February 23, 2026, from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences. Retrieved February 23, 2026, from [Link]

  • Manual whole-cell patch-clamping of the HERG cardiac K+ channel. (2006). PubMed. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. (2024). PMC. Retrieved February 23, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. Retrieved February 23, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate

[1][2] Executive Safety Summary Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate is a spirocyclic diamine derivative, commonly utilized as a rigid scaffold in drug discovery.[1][2] While specific toxicological data for...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate is a spirocyclic diamine derivative, commonly utilized as a rigid scaffold in drug discovery.[1][2] While specific toxicological data for this exact isomer is often limited in public repositories, it shares structural homology with class-specific hazards of Boc-protected spiro-amines.[1][2]

Operational Status: WARNING Physical State: Typically a white to off-white solid (powder/crystals) or viscous oil depending on purity and salt formation.[1][2] Primary Hazards: Skin/Eye Irritation, Respiratory Irritation (STOT SE 3), Potential Acute Toxicity (Oral).[1] Critical Control: Handle strictly within a Chemical Fume Hood . Avoid dust generation.[1][2][3]

Risk Assessment & Hazard Identification (GHS Class)

Based on homologous spirocyclic amine structures (e.g., CAS 960294-16-0, CAS 1023595-19-8).[1][2]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation 2Causes skin irritation.[1][2][3]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[1][2][4]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][2][4]H335

Scientist’s Insight: Spirocyclic amines are privileged structures in medicinal chemistry due to their ability to orient functional groups in specific vectors.[2] This same property can increase their binding affinity to biological targets.[1][2] Treat this compound as a pharmacologically active intermediate until specific potency data confirms otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1][2] Do not deviate without a documented risk assessment.[1][2]

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Material: Nitrile Rubber (0.11 mm min).[1][2] Layering: Wear two pairs. The outer pair is sacrificial; change immediately upon splash contact.[1][2] Rationale: Spiro-amines can permeate standard latex.[1][2] Nitrile offers superior chemical resistance to organic amines and Boc-protecting groups.[1][2]
Eye Protection Chemical Safety Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.[1][2] Constraint: Safety glasses with side shields are insufficient for handling powders or concentrated oils where splash/dust risk exists.[1][2]
Body Protection Lab Coat + Tyvek Sleeves Spec: 100% Cotton or Nomex (if flammable solvents are present).[1][2] Add-on: Disposable Tyvek sleeves are recommended during weighing to prevent cuff contamination—a common exposure route.[1][2]
Respiratory Fume Hood (Primary) Spec: Face velocity 80–100 fpm.[1][2] Backup: If hood work is impossible (e.g., instrument maintenance), use a NIOSH N95 (dust) or P100 (if aerosolized) respirator.[1]

Operational Handling Protocol

Phase A: Engineering Controls & Setup[1][2]
  • Verification: Verify fume hood certification sticker is within 12 months.[1][2]

  • Airflow Check: Use a tissue strip (Kimwipe) at the sash opening to visualize inward airflow.[1][2]

  • Decontamination Zone: Place a disposable absorbent mat (benchkote) in the hood to capture minor spills.[1][2]

Phase B: Weighing & Transfer (The Critical Step)

Most exposures occur during the transfer of static-prone solids.[1][2]

  • Anti-Static Measure: Use an anti-static gun or polonium strip if the solid is flighty.[1][2]

  • Taring: Tare the vial inside the hood. Do not remove the stock container from the hood.

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) before removing it from the hood.[1] Transporting solutions is safer than transporting powders. [1][2]

Phase C: Reaction Monitoring
  • Sampling: When taking TLC/LCMS aliquots, use long-needle syringes to avoid putting hands inside the hood plane.

  • Quenching: If using acidic deprotection (removing Boc), significant gas (

    
    , isobutylene) will evolve.[1] Ensure the vessel is vented to a scrubber or hood exhaust.[2]
    
Workflow Logic Diagram

HandlingWorkflow Start Start: Material Retrieval CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Is Solid Liquid Viscous Oil / Liquid CheckState->Liquid Is Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Use analytical balance IN HOOD 3. No open transport Solid->Weighing LiquidTransfer Liquid Transfer: 1. Positive displacement pipette 2. Double glove change after use Liquid->LiquidTransfer Solubilization Immediate Solubilization (DCM/THF/MeOH) Weighing->Solubilization LiquidTransfer->Solubilization Reaction Proceed to Reaction Solubilization->Reaction

Figure 1: Safe handling logic flow. Note the convergence on "Immediate Solubilization" to minimize dust/aerosol risks.

Emergency Response & Exposure Control

Pre-requisite: Ensure an SDS is physically printed and available in the lab safety binder.[2]

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash for 15 Minutes. Use soap and lukewarm water.[1][2] Do not scrub hard (avoids abrasion).[1][2]Remove contaminated clothing carefully.[1][2] Double-bag contaminated items.
Eye Contact Flush Immediately. Use eyewash station for 15 mins.[1][2][5] Hold eyelids open.Seek medical attention.[1][2][3][5] Bring the SDS to the physician.[2][5]
Inhalation Evacuate. Move to fresh air immediately.If breathing is difficult, trained personnel should administer oxygen.[1]
Spill (Solid) Dampen & Sweep. Cover with wet paper towels to prevent dust, then sweep into a bag.[1]Clean area with water and detergent.[1][2] Treat waste as hazardous.[1][2]
Spill (Liquid) Absorb. Use vermiculite or spill pads.[1][2]Do not use sawdust (flammability risk with some solvents).[1][2]
Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15 mins (Soap/Water) Skin->ActionSkin ActionEye 1. Eyewash Station (15 mins) 2. Hold Lids Open Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical Help Inhale->ActionInhale Report File Incident Report & Consult Physician ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Immediate response protocols for exposure incidents.

Disposal & Decontamination[1][2][3][4]

Waste Classification: Hazardous Organic Waste.[1][2] EPA/RCRA Status: Likely non-listed, but characteristic of ignitability (if in solvent) or toxicity.[1]

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste bin (usually yellow or red bag).[1]

  • Liquid Waste:

    • Non-Halogenated: If dissolved in THF, MeOH, Acetone.[1]

    • Halogenated: If dissolved in DCM or Chloroform.[1][2]

    • Note: Ensure the waste stream pH is neutral.[1][2] If the amine was quenched with acid, neutralize before adding to general organic waste to prevent heat generation in the drum.[1]

  • Container Disposal: Triple rinse empty vials with acetone. Deface the label. Dispose of the vial in the Glass Waste container (or P-listed waste if applicable by local regulation, though unlikely for this specific intermediate).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] Retrieved from [Link]

Sources

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